Product packaging for 3-(Diethoxyphosphorylmethyl)pyridine(Cat. No.:CAS No. 2682-86-2)

3-(Diethoxyphosphorylmethyl)pyridine

Cat. No.: B3256332
CAS No.: 2682-86-2
M. Wt: 229.21 g/mol
InChI Key: GSYCFXHFGKXCLR-UHFFFAOYSA-N
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Description

3-(Diethoxyphosphorylmethyl)pyridine is a versatile organophosphorus compound featuring a pyridine heterocycle and a diethyl phosphonate group. This structure makes it a valuable bifunctional building block in scientific research. The electron-rich nitrogen of the pyridine ring acts as a coordination site and a directing group in metal-catalyzed reactions, while the phosphonate group is a strong chelator and can be used in carbon-carbon bond-forming reactions like the Horner-Wadsworth-Emmons olefination . Its primary research applications span coordination chemistry, organic synthesis, and materials science. As a ligand, it forms stable complexes with various metal ions, which are investigated for developing catalysts and luminescent materials . In materials science, it serves as a precursor for metal-organic frameworks (MOFs) and hybrid materials, leveraging its phosphonate group's thermal stability and strong polarization to create porous structures for catalysis and separation technologies . The compound is strictly for research purposes and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16NO3P B3256332 3-(Diethoxyphosphorylmethyl)pyridine CAS No. 2682-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethoxyphosphorylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-6-5-7-11-8-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYCFXHFGKXCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CN=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Diethoxyphosphorylmethyl Pyridine and Its Precursors

Strategic Approaches to Carbon-Phosphorus Bond Formation in Phosphonate (B1237965) Synthesis

The creation of the C-P bond is the cornerstone of phosphonate synthesis. Various classical and modern catalytic methods have been established, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

The Michaelis-Arbuzov reaction is a foundational and widely utilized method for synthesizing phosphonates. wikipedia.orgeurekaselect.com It involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide to form a dialkyl alkylphosphonate. nih.govorganic-chemistry.org

The reaction mechanism proceeds through the SN2 attack of the nucleophilic phosphorus atom in the phosphite on the electrophilic alkyl halide, which generates a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org This intermediate subsequently undergoes dealkylation, where the displaced halide anion attacks one of the alkoxy groups on the phosphorus, also via an SN2 mechanism, to yield the final phosphonate product and a new alkyl halide. wikipedia.orgnih.gov

For the synthesis of 3-(diethoxyphosphorylmethyl)pyridine, the classical Michaelis-Arbuzov approach would employ 3-(halomethyl)pyridine (e.g., 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine) and triethyl phosphite. The reaction typically requires heating to proceed to completion. wikipedia.org A significant advantage of using triethyl phosphite is that the ethyl halide byproduct is volatile and can be removed from the reaction mixture by distillation, which helps to prevent side reactions. nih.gov

Recent advancements have led to the development of modified Michaelis-Arbuzov protocols, such as those mediated by Lewis acids, which can facilitate the reaction under milder conditions, even at room temperature. organic-chemistry.org

Table 1: Michaelis-Arbuzov Reaction for Phosphonate Synthesis

Phosphorus ReactantHalide ReactantProductTypical Conditions
Triethyl phosphite3-(Chloromethyl)pyridineThis compoundNeat, heat (120-160 °C)
Trialkyl phosphiteAlkyl halide (R-X)Dialkyl alkylphosphonateHeat; Lewis acid catalysis for milder conditions

Palladium-catalyzed cross-coupling reactions, particularly the Hirao coupling, represent a powerful strategy for forming C(sp²)–P bonds, thus generating aryl and heteroaryl phosphonates. wikipedia.orgnih.gov This reaction typically involves the coupling of an aryl or heteroaryl halide with a dialkyl phosphite, such as diethyl phosphite, in the presence of a palladium catalyst and a base. nih.govnih.gov

While the original Hirao protocol utilized tetrakis(triphenylphosphine)palladium(0) as the catalyst, modern variations have significantly expanded the reaction's scope and efficiency. nih.gov The use of catalyst systems composed of a palladium(II) source, like palladium(II) acetate (B1210297) (Pd(OAc)₂), and a bidentate phosphine (B1218219) ligand, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), has become common. nih.govresearchgate.net These improved systems allow for lower catalyst loadings, tolerate a wider range of functional groups, and can even facilitate the coupling of less reactive aryl chlorides. nih.govresearchgate.net The reaction is typically performed by heating the reactants in a solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) with a base such as triethylamine (B128534) or N,N-diisopropylethylamine. nih.gov This methodology is effective for producing heteroaryl phosphonates, including pyridylphosphonates, from the corresponding halopyridines. encyclopedia.pubnih.gov

Table 2: Palladium-Catalyzed Hirao Coupling for Heteroaryl Phosphonate Synthesis

SubstratePhosphorus ReagentCatalyst SystemBaseSolvent/TempProductYieldReference
2-ChloropyrazineDiethyl phosphitePd(OAc)₂ / dppfTriethylamine-Diethyl 2-pyrazinylphosphonate67% nih.gov
3-BromopyridinesTriethyl phosphitePd(OAc)₂ / XantphosDIPEAToluene (B28343) / 110 °CDiethyl 3-pyridylphosphonates- encyclopedia.pubnih.gov
Aryl HalidesDialkyl phosphitesPd(OAc)₂ (ligand-free)TriethylamineMicrowave / Solvent-freeAryl phosphonates- rsc.org

Copper-catalyzed cross-coupling has emerged as a valuable alternative to palladium-based systems for the formation of carbon-phosphorus bonds. rsc.org These methods offer advantages in terms of cost and can exhibit complementary reactivity. Various C-P bond-forming reactions have been developed using copper catalysts, accommodating different types of carbon and phosphorus sources. rsc.orgnih.gov

One notable strategy involves the copper-catalyzed cross-coupling of pyridine (B92270) boronic acids with dialkyl phosphonates. encyclopedia.pub For example, using a palladium chloride catalyst with a silver oxide oxidant has been shown to produce pyridine-3- and pyridine-4-phosphonates. encyclopedia.pubnih.gov While this specific example uses palladium, copper catalysis is a well-established field for similar transformations. rsc.org Copper-catalyzed decarboxylative C-P coupling reactions have also been reported, providing another route to access these valuable compounds. nih.gov These reactions demonstrate the utility of transition metal catalysis beyond palladium in forging the C-P linkage essential for phosphonate synthesis.

Radical-based methods provide a distinct approach to the functionalization of heterocycles. The Minisci reaction, a classic example, involves the addition of a radical to an electron-deficient aromatic ring like pyridine. wikipedia.orgchim.it While traditionally used for alkylation, variations of this reaction have been adapted for phosphorylation. wikipedia.orgresearchgate.net

Photocatalysis has become a key enabling technology for radical phosphorylation. These methods often proceed under mild conditions and exhibit high functional group tolerance. For instance, a visible-light-promoted, Minisci-type phosphorylation of pyridine derivatives has been achieved, offering highly regioselective access to C4-phosphorylated products. nih.gov Another photocatalytic approach involves the reaction of pyridylazo sulfones with triphenyl phosphite in the presence of water to generate pyridine-3-phosphonates. encyclopedia.pubnih.gov This transformation proceeds via a radical mechanism and can be applied to a variety of substituted pyridines. nih.gov These techniques highlight the growing importance of photoredox catalysis in accessing functionalized pyridines that might be challenging to synthesize via traditional ionic pathways.

Table 3: Radical and Photocatalytic Phosphorylation of Pyridines

Pyridine SubstratePhosphorus SourceMethodKey Reagents/ConditionsProduct TypeReference
Unprefunctionalized Pyridines-Visible-Light Promoted Minisci-typePhotocatalystC4-Phosphorylation nih.gov
Pyridylazo sulfonesTriphenyl phosphitePhotocatalytic Radical ReactionVisible light, waterPyridine-3-phosphonates encyclopedia.pubnih.gov
HalopyridinesTriphenylphosphinePhotocatalytic PhosphorylationPhotocatalyst, visible lightPyridine-phosphine oxides encyclopedia.pub

The Pudovik reaction involves the addition of a P-H bond from a hydrophosphoryl compound, such as a dialkyl phosphite, across a carbon-heteroatom double bond. wikipedia.org The classical Pudovik reaction is the addition to an imine (C=N) to form α-aminophosphonates. wikipedia.org A closely related and highly relevant variant is the addition of dialkyl phosphites to aldehydes or ketones (C=O). researchgate.net

To access a precursor for this compound, the Pudovik-type addition of diethyl phosphite to pyridine-3-carbaldehyde is a direct approach. This reaction yields diethyl (hydroxy(pyridin-3-yl)methyl)phosphonate, which contains a hydroxyl group that would require subsequent removal (e.g., via reduction) to arrive at the target molecule. The reaction can be promoted by either a base, such as diethylamine (B46881) (DEA), or a Lewis acid catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). wikipedia.orgbeilstein-journals.org In some cases, particularly with α-pyridinealdehydes, the initial Pudovik adduct can undergo a subsequent phospha-Brook rearrangement. beilstein-journals.org

Table 4: Pudovik-Type Addition to Pyridine Aldehydes

AldehydePhosphorus ReagentCatalyst/ConditionsPrimary ProductReference
Pyridine-3-carbaldehydeDiethyl phosphiteBase (e.g., DEA)Diethyl (hydroxy(pyridin-3-yl)methyl)phosphonate wikipedia.org
α-PyridinealdehydesDiphenylphosphine oxideCu(OTf)₂, THF, 100 °CRearranged Phosphoric Ester beilstein-journals.org
Diethyl α-oxobenzylphosphonateDiarylphosphine oxidesDEA, Diethyl ether, 0 °CRearranged products nih.gov

Synthesis of the Pyridine Core and Regioselective Functionalization at the C-3 Position

The synthesis of the target compound is contingent not only on C-P bond formation but also on the availability of a suitably functionalized pyridine core. The regioselective introduction of a substituent at the C-3 position of the pyridine ring is a well-known synthetic challenge. acs.org

Direct C-H functionalization methods often favor the C-2 or C-4 positions due to the electronic nature of the pyridine ring. However, several strategies have been developed to achieve selective C-3 functionalization. Borane-catalyzed reactions offer a powerful tool for this purpose. A tandem sequence involving pyridine hydroboration to form a nucleophilic dihydropyridine (B1217469) intermediate, followed by reaction with an electrophile and subsequent oxidative aromatization, can lead to exclusive C-3 alkylation under mild conditions. acs.org A related approach using tandem borane (B79455) and iridium catalysis enables the asymmetric C-3 allylation of pyridines. acs.org

Alternatively, the substituted pyridine ring can be constructed from acyclic precursors. A three-component oxidative coupling of a β-keto phosphonate, a Mannich base, and ammonium (B1175870) acetate has been reported to yield pyridine-3-phosphonates directly. nih.gov Another innovative method involves the ring cleavage and remodeling of (aza)indole or benzofuran (B130515) skeletons to produce highly functionalized pyridines with substituents at the C-3 position. nih.gov More classical approaches include the chemical modification of pre-existing pyridine rings, such as the diazotization of 3-aminopyridines to introduce various functional groups at the 3-position. google.com

Table 5: Strategies for C-3 Functionalization of the Pyridine Ring

StrategyPrecursor(s)Key Reagents/CatalystsProduct TypeReference
Borane-Catalyzed C-H AlkylationPyridine, Aldehyde/ImineBorane catalystC-3 Alkylated Pyridine acs.org
Asymmetric C-H AllylationPyridine, Allylic electrophileBorane and Iridium catalystsC-3 Allylated Pyridine acs.org
Three-Component Couplingβ-keto phosphonate, Mannich base, NH₄OAcCatalyst K-10Pyridine-3-phosphonate nih.gov
Ring RemodelingN-substituted 3-formyl (aza)indoleβ-keto ester/sulfone/phosphonate, NH₄OAcC-3 Functionalized Pyridine nih.gov
Diazotization3-Aminopyridinet-Butylnitrite, Acid3-Substituted Pyridine google.com

Classical and Contemporary Routes to 3-Substituted Pyridine Intermediates

The pyridine core is a ubiquitous heterocycle in pharmaceuticals and functional materials, yet its synthesis and functionalization can be challenging. bohrium.comrsc.org The preparation of 3-substituted pyridine intermediates, essential precursors for this compound, has evolved significantly over time.

Classical methods often rely on ring-construction reactions. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the pyridine. illinois.edubaranlab.org While effective for creating highly substituted pyridines, this method often yields symmetrical products unless modified. baranlab.org Another traditional approach involves the functionalization of readily available pyridine derivatives, such as the chlorination of 3-pyridinemethanol (B1662793) (3-picolyl alcohol) using reagents like thionyl chloride to produce 3-chloromethylpyridine, a key intermediate for phosphonate synthesis. google.com

Contemporary methods offer milder conditions and greater functional group tolerance. nih.gov One modular approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to yield highly substituted pyridines. nih.govorganic-chemistry.orgorganic-chemistry.org This method proceeds under neutral conditions and tolerates a wide array of functional groups. organic-chemistry.org Another innovative route involves a multi-component sequence where a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization are combined in one pot to produce polysubstituted pyridines from simple starting materials. organic-chemistry.org

A specific example illustrating a contemporary route to a functionalized pyridine intermediate is the preparation of 5-bromo-2-hydroxymethyl-pyridine, which can then be converted to the corresponding chloromethyl derivative for subsequent phosphonylation. google.com

Table 1: Comparison of Synthetic Routes to 3-Substituted Pyridine Intermediates

MethodDescriptionAdvantagesLimitations
Hantzsch Synthesis Condensation of a β-dicarbonyl compound, an aldehyde, and ammonia, followed by oxidation. illinois.edubaranlab.orgAccess to highly substituted pyridines from simple precursors. illinois.eduOften produces symmetrical products; oxidation step required. baranlab.org
Functionalization of 3-Picoline Direct functionalization, such as chlorination of the methyl group.Utilizes a readily available starting material.Can require harsh conditions.
Chlorination of 3-Pyridinemethanol Conversion of the alcohol to a chloride using reagents like thionyl chloride. google.comDirect route to a key intermediate (3-chloromethylpyridine).Involves hazardous reagents.
Liebeskind-Srogl Coupling Copper-catalyzed cross-coupling followed by electrocyclization and oxidation. nih.govorganic-chemistry.orgModular, mild conditions, good functional group tolerance. organic-chemistry.orgSubstrate scope can be limited by substitution patterns. nih.gov
Multi-component Domino Reaction One-pot sequence involving Wittig, Staudinger, and aza-Wittig reactions. organic-chemistry.orgHigh efficiency and complexity generation in a single step.Requires specific propargyl azide (B81097) starting materials. organic-chemistry.org

Regioselective Functionalization Techniques for Pyridine Derivatives

Direct and selective functionalization of the pyridine ring is a significant challenge due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution, and the tendency of the nitrogen atom to coordinate with metal catalysts. bohrium.comrsc.org Achieving regioselectivity, particularly at the C3 position, is notoriously difficult compared to the more electronically favored C2 and C4 positions. bohrium.com

Several strategies have been developed to overcome this challenge. One approach involves the temporary dearomatization of the pyridine ring. For example, borane-catalyzed hydroboration of pyridine generates a dihydropyridine intermediate. acs.org This intermediate can then react as a nucleophile at the C3 position with electrophiles like imines or aldehydes, followed by oxidative rearomatization to yield the C3-alkylated pyridine. acs.org This method is notable for its mild conditions and exclusive C3 selectivity. acs.org

Another powerful technique is the use of directing groups or pre-functionalization. A tosyloxy substituent at the C2 position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective bromine-magnesium exchange at the C5 position, allowing subsequent reaction with electrophiles at the C3 position. nih.gov Similarly, neighboring group assistance from a deprotonated phenolic OH-group at the C3 position can facilitate regioselective reactions on an adjacent ester group under mild conditions. nih.gov

More recent advances have focused on transition-metal-free methods. By activating the pyridine ring with a Lewis acid such as BF₃·OEt₂, nucleophilic addition of a phosphine oxide anion can be directed exclusively to the C4 position, followed by oxidation to yield the 4-phosphonated pyridine. acs.org While this demonstrates C4 selectivity, the underlying principle of Lewis acid activation is a key concept in controlling pyridine reactivity. bohrium.com The development of methods for the direct C-H functionalization of pyridines is a major focus of sustainable chemistry, aiming to avoid the need for pre-functionalized starting materials. rsc.org

Multi-Component Reactions for Heterocyclic Phosphonate Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net For the synthesis of heterocyclic phosphonates, the Kabachnik-Fields and Pudovik reactions are the most prominent MCRs. researchgate.net

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. wikipedia.orgnih.gov This reaction is a cornerstone for the synthesis of α-aminophosphonates. nih.gov To synthesize a precursor to this compound, one could envision a reaction between pyridine-3-carboxaldehyde, an amine, and diethyl phosphite. The reaction is often catalyzed by Lewis acids like zinc chloride, indium chloride, or iron triflate to activate the carbonyl group and the in-situ formed imine towards nucleophilic attack by the phosphite. researchgate.netnih.govresearchgate.net

The Pudovik reaction is the two-component addition of a dialkyl phosphite across the C=N double bond of a pre-formed imine. researchgate.netwikipedia.orgmdpi.com This offers a more controlled approach compared to the Kabachnik-Fields reaction. mdpi.com For instance, an imine formed from pyridine-3-carboxaldehyde and a suitable amine can be isolated and then reacted with diethyl phosphite, often under basic or Lewis acidic catalysis, to yield the corresponding α-aminophosphonate. wikipedia.orgmdpi.com Catalytic, enantioselective versions of the Pudovik reaction have also been developed, employing chiral catalysts to produce enantioenriched products. wikipedia.orgorganic-chemistry.org

These MCRs represent a highly atom-economical and convergent approach to building the core structure of heterocyclic phosphonates. researchgate.net

Multi-Step Synthesis of this compound: Integrated Protocols

The most direct and widely employed method for synthesizing this compound is the Michaelis-Arbuzov reaction. This integrated protocol typically involves two key steps: the preparation of a reactive 3-pyridylmethyl halide followed by its reaction with a trivalent phosphorus reagent.

A representative synthesis begins with a suitable 3-substituted pyridine precursor, such as 3-pyridinemethanol. This alcohol is first converted into a more reactive leaving group, typically a chloride. For example, reacting 3-pyridinemethanol with thionyl chloride (SOCl₂) in an appropriate solvent like toluene provides 3-chloromethylpyridine, usually isolated as its hydrochloride salt to improve stability. google.com

In the crucial second step, the 3-chloromethylpyridine hydrochloride is reacted with triethyl phosphite. This is the Michaelis-Arbuzov reaction, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic benzylic carbon of the 3-chloromethylpyridine, displacing the chloride. A dealkylation of the resulting phosphonium salt intermediate occurs, typically via attack by the displaced chloride ion on one of the ethyl groups, to yield the stable pentavalent phosphonate ester, this compound, and chloroethane (B1197429) as a byproduct. A similar protocol has been detailed in the synthesis of a related analogue, diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate, from 5-bromo-2-chloromethyl-pyridine hydrochloride and triethylphosphite. google.com

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions is critical for maximizing yield, minimizing side reactions, and ensuring process safety and efficiency. For the multi-step synthesis of this compound, each step requires careful tuning of its parameters.

In the chlorination of 3-pyridinemethanol with thionyl chloride, key variables include temperature, solvent, and reagent stoichiometry. Using a slight excess of thionyl chloride ensures complete conversion of the alcohol. google.com The reaction temperature is typically controlled, for example at 45°C, to balance the reaction rate with the potential for side product formation. google.com The choice of solvent (e.g., toluene, acetonitrile) can also influence the reaction outcome. google.com

For the Michaelis-Arbuzov reaction step, temperature is a crucial parameter. The reaction is often performed at an elevated temperature (e.g., refluxing in toluene or neat) to drive the reaction to completion. The stoichiometry between the 3-chloromethylpyridine and triethyl phosphite is also optimized; a slight excess of the phosphite can be used to ensure full consumption of the halide intermediate. The workup procedure, including quenching and product isolation via precipitation or chromatography, is also refined to maximize the recovery of pure product. google.comorgsyn.org The influence of different solvents and temperatures on reaction yield is a common optimization study performed for such syntheses. researchgate.netresearchgate.net

Table 2: Example of Reaction Condition Optimization for a Three-Component Synthesis of Pyridine Derivatives

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolRoom Temp12Trace
2MethanolRoom Temp12Trace
3AcetonitrileRoom Temp12Trace
4DMFRoom Temp12Trace
5EthanolReflux558
6AcetonitrileReflux465
7DMF 100 2 80
8Solvent-free100345
Data is illustrative, based on general findings for multi-component pyridine syntheses to show the impact of solvent and temperature. researchgate.net

Evaluation of Reaction Efficiencies and Yields

In the synthesis of pyridine-based phosphonates, reported yields can vary depending on the specific substrates and conditions. For the chlorination of a hydroxymethylpyridine intermediate, yields can be very high, with reports of up to 89% for the formation of the hydrochloride salt. google.com The subsequent Michaelis-Arbuzov reaction to form the phosphonate can also be efficient. In the synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate, a yield of 75% was achieved for the phosphonylation step after purification by crystallization. google.com Multi-component reactions for synthesizing substituted pyridines can also achieve good to excellent yields, often in the range of 43-91%. nih.gov The efficiency of these reactions is often a testament to the optimization of catalysts, solvents, and other reaction conditions. researchgate.netnih.gov

Table 3: Reported Yields for Steps in a Representative Synthesis of a Pyridylmethylphosphonate Analogue

StepReactionStarting MaterialProductReported Yield (%)
1Chlorination5-bromo-2-hydroxymethyl-pyridine5-Bromo-2-chloromethyl-pyridine hydrochloride89
2Arbuzov Reaction5-Bromo-2-chloromethyl-pyridine hydrochlorideDiethyl (5-bromopyridin-2-yl)methylphosphonate75
Data derived from a reported synthesis of a functionalized pyridylmethylphosphonate. google.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. rsc.orgsciencedaily.com The synthesis of phosphonates, including this compound, is an area where these principles can be effectively applied. scienmag.comrsc.orgresearchgate.net

Atom Economy : Multi-component reactions, such as the Kabachnik-Fields and Pudovik reactions, are inherently atom-economical as they combine multiple starting materials into the final product with few or no byproducts. researchgate.net

Use of Catalysis : Instead of stoichiometric reagents, catalytic methods are preferred. The use of catalysts like iodine, indium, zinc, or copper in phosphonate synthesis reduces waste and often allows for milder reaction conditions. researchgate.netorganic-chemistry.orgbeilstein-journals.org

Safer Solvents and Conditions : A major focus of green phosphonate chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. rsc.org Syntheses have been developed in water or under solvent-free conditions, often assisted by microwave irradiation or ultrasound to improve energy efficiency. rsc.orgresearchgate.netresearchgate.net For example, some Kabachnik-Fields reactions can be performed effectively in water or neat. researchgate.net

Reducing Derivatives : Direct C-H functionalization of the pyridine ring is a key green strategy as it avoids the use of protecting groups and the multiple steps associated with pre-functionalization (e.g., converting a methyl group to a hydroxymethyl group and then to a halomethyl group), thereby reducing waste. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint from the sourcing of raw materials to the final product. sciencedaily.comscienmag.com

Solvent Selection and Minimization Strategies

The choice of solvent plays a critical role in the outcome of the Michaelis-Arbuzov reaction, the primary method for synthesizing this compound from 3-(chloromethyl)pyridine and triethyl phosphite. Traditional approaches often rely on high-boiling point, non-polar solvents or even neat reaction conditions, which can lead to challenges in product purification and significant solvent waste. wikipedia.org Modern synthetic chemistry emphasizes the use of greener and more sustainable solvent alternatives.

Research into solvent effects on the Michaelis-Arbuzov reaction for similar heteroarylmethyl halides has highlighted the potential of various media to improve reaction efficiency and sustainability. While specific data for this compound is limited, general trends suggest a move away from conventional volatile organic compounds (VOCs).

Solvent-Free and High-Concentration Approaches: One of the most effective strategies for solvent minimization is to conduct the reaction under solvent-free conditions. This approach, often facilitated by microwave irradiation or flow chemistry, can significantly reduce waste and simplify product isolation. nih.gov The classic Arbuzov reaction is often performed neat, relying on the reactants themselves to act as the solvent. wikipedia.org This method is particularly effective when one of the reactants is in excess.

Alternative Solvent Systems: The exploration of novel solvent systems has opened new avenues for sustainable synthesis. Ionic liquids (ILs), with their low vapor pressure and high thermal stability, have emerged as promising media for the Michaelis-Arbuzov reaction. unh.edu They can facilitate the reaction at lower temperatures and in shorter timeframes compared to conventional solvents. For instance, room-temperature imidazolium (B1220033) ionic liquids have been shown to promote the reaction efficiently. unh.edu While direct application to 3-(chloromethyl)pyridine is not extensively documented, the principles suggest a viable and greener alternative.

Another green chemistry approach involves the use of water as a reaction medium. unh.eduorganic-chemistry.org Water-promoted reactions can offer significant environmental benefits, although their applicability depends on the stability of the reactants and intermediates in aqueous environments. For the synthesis of phosphonates, water has been shown to be a viable solvent, particularly in palladium-catalyzed versions of the Michaelis-Arbuzov reaction. organic-chemistry.org

The following table summarizes the impact of different solvent strategies on the synthesis of phosphonates, providing a basis for potential application in the synthesis of this compound.

Interactive Data Table: Solvent Strategies for Phosphonate Synthesis

Solvent StrategyReactantsConditionsYield (%)Key Advantages
Solvent-Free (Flow)Trialkyl phosphites, Alkyl halidesHigh Temperature≥ 99%Reduced waste, high purity, fast reaction times. nih.gov
Ionic Liquid ([bmim][NTf2])Triethyl phosphite, Alkyl halideRoom TemperatureHigh"Green solvent", reduced reaction time and temperature. unh.edu
WaterTriaryl phosphites, Aryl iodides60 °C, Pd catalystHighEnvironmentally benign, mild conditions. organic-chemistry.org

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, offering pathways to milder reaction conditions, higher yields, and reduced energy consumption. While the traditional Michaelis-Arbuzov reaction is often thermally driven, catalytic approaches can significantly enhance its sustainability. researchgate.net

Lewis Acid Catalysis: Lewis acids have been demonstrated to effectively catalyze the Michaelis-Arbuzov reaction at room temperature, a significant improvement over the high temperatures typically required. organic-chemistry.org Catalysts such as indium(III) bromide (InBr₃) and zinc(II) bromide (ZnBr₂) have been successfully employed for the synthesis of various arylmethyl and heteroarylmethyl phosphonates. organic-chemistry.org This approach is particularly advantageous as it proceeds under mild conditions and can accommodate a wide range of substrates. organic-chemistry.org

Organocatalysis: A more recent and highly promising development is the use of organocatalysts. An unprecedented amino-organocatalyzed direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes has been reported, offering a transition metal-free route to this class of compounds. rsc.org This methodology provides access to multi-substituted phosphorylated pyridines in excellent yields.

Palladium Catalysis: Palladium catalysts have been instrumental in developing milder versions of the Michaelis-Arbuzov reaction, particularly for aryl and heteroaryl halides. organic-chemistry.org These catalysts enable the reaction to proceed at lower temperatures and with a broader substrate scope. Water-promoted, palladium-catalyzed reactions of triaryl phosphites and aryl iodides have shown high efficiency. organic-chemistry.org

The table below provides an overview of different catalytic systems that have been explored for the synthesis of phosphonates, with potential applicability to this compound.

Interactive Data Table: Catalytic Systems for Phosphonate Synthesis

Catalyst TypeCatalyst ExampleReactantsConditionsYield (%)Key Advantages
Lewis AcidInBr₃, ZnBr₂Arylmethyl halides, Triethyl phosphiteRoom Temperature75-93%Mild conditions, broad substrate scope. organic-chemistry.org
OrganocatalystAmino-organocatalystVinylphosphonates, Aldehydes-ExcellentTransition metal-free, direct synthesis of 3-pyridylphosphonates. rsc.org
Palladium CatalystPd₂(dba)₃Triaryl phosphites, Aryl iodides60 °C, WaterHighMild conditions, good functional group tolerance. organic-chemistry.org
Heterogeneous CatalystPET@UiO-66Benzyl alcohol, Acetophenones, NH₄OAc60 °C, THFGood to ExcellentRecyclable, stable, operational simplicity. nih.gov

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Diethoxyphosphorylmethyl Pyridine

Reactions Involving the Diethoxyphosphoryl Moiety

The diethoxyphosphoryl group is central to many of the characteristic reactions of this compound, including nucleophilic substitution at the phosphorus center, reactions at the adjacent carbon atom, and cleavage of the carbon-phosphorus bond.

Hydrolysis and Transesterification Reactions of Phosphonate (B1237965) Esters

The diethyl phosphonate ester functionality in 3-(diethoxyphosphorylmethyl)pyridine is susceptible to hydrolysis, a reaction that involves the cleavage of the phosphorus-oxygen ester bonds by water. This process can be catalyzed by either acid or base and proceeds in a stepwise manner to first yield the monoethyl ester and ultimately the phosphonic acid. For instance, the hydrolysis of diethyl phosphonate groups can be achieved using reagents like bromotrimethylsilane (B50905) (TMSBr). researchgate.net

Transesterification, the exchange of the ethoxy groups for other alkoxy groups, is another key reaction. This transformation is typically accomplished by reacting the phosphonate ester with an excess of a different alcohol in the presence of a catalyst.

Reactivity of the Phosphonate α-Carbon: Anion Formation and Subsequent Electrophilic Quenching

The methylene (B1212753) group (α-carbon) situated between the pyridine (B92270) ring and the phosphonate group is activated by the electron-withdrawing phosphonate moiety. This activation facilitates the removal of a proton by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. researchgate.net This nucleophilic carbanion can then react with a variety of electrophiles in what is known as electrophilic quenching.

This reactivity allows for the introduction of various substituents at the α-carbon, providing a versatile method for the synthesis of more complex substituted pyridine derivatives.

Oxidation and Reduction Reactions of the Phosphonate Group

The phosphorus atom in the phosphonate group of this compound is in the +5 oxidation state and is generally resistant to further oxidation under standard conditions. However, the phosphonate group itself can be the result of an oxidation reaction. For example, H-phosphonates can be oxidized to form halophosphates, which are then susceptible to nucleophilic attack. diva-portal.org

Reduction of the phosphonate group is also a challenging transformation due to the stability of the phosphorus(V) center. While direct reduction is uncommon, reactions involving the cleavage of the C-P bond can be considered a form of reduction at the carbon atom.

C-P Bond Cleavage Mechanisms in Heterocyclic Phosphonates

The carbon-phosphorus (C-P) bond, while generally stable, can be cleaved under certain conditions, particularly in heterocyclic phosphonates. chim.itnih.gov In acidic conditions, the cleavage of the C-P bond in α-substituted pyridine phosphonates is proposed to occur via two primary mechanisms. chim.it

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring introduces basicity and nucleophilicity, making it a key site for a variety of chemical transformations.

Protonation and Acid-Base Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic π-system and is therefore available to accept a proton, making pyridine and its derivatives basic compounds. wikipedia.orgijnrd.org The protonation of the nitrogen atom forms a pyridinium (B92312) cation. wikipedia.org The basicity of the pyridine nitrogen can be quantified by its pKa value, which for the conjugate acid of pyridine is approximately 5.25. wikipedia.org

Quaternization Reactions and N-Oxidation

The nitrogen atom in the pyridine ring of this compound is a key center for reactivity, readily undergoing quaternization and N-oxidation.

Quaternization Reactions:

Quaternization involves the alkylation of the pyridine nitrogen, forming a pyridinium salt. This reaction is influenced by the nature of the alkylating agent, the solvent, and the temperature. For instance, studies on similar 3-pyridyl-1,4-dihydropyridine derivatives have shown that acetonitrile (B52724) is an optimal solvent for quaternization with lipophilic alkyl bromides at elevated temperatures (e.g., 81°C), leading to higher product yields. researchgate.netosi.lv The reaction of 3-substituted pyridines with alkyl halides, such as iodomethane, can lead to the formation of the corresponding N-alkylpyridinium salts. researchgate.net The presence of substituents on the pyridine ring can affect the rate and efficiency of quaternization. For example, steric hindrance from a methyl group at the C-2 position can significantly lower the yield of the quaternized product. nih.gov

ReactantAlkylating AgentSolventTemperature (°C)ProductYield (%)
3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridineLipophilic alkyl bromidesAcetonitrile81N-alkylpyridinium bromide derivativeOptimal
3-FluoropyridineIodomethaneTHFReflux3-Fluoro-1-methylpyridinium iodide28-72
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosidePyridineAcetonitrile70N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate78
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside2-MethylpyridineAcetonitrile70N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate31

N-Oxidation:

N-oxidation of the pyridine nitrogen introduces an oxygen atom, forming a pyridine-N-oxide. This transformation alters the electronic properties of the molecule, making the pyridine ring more susceptible to certain reactions. The oxidation of pyridine and its derivatives can be achieved using various oxidizing agents, such as peroxy acids like peroxybenzoic acid. wikipedia.org Metabolic studies have shown that 3-substituted pyridines can be converted to their corresponding N-oxides in vivo. For example, the administration of 3-methylpyridine (B133936) and 3-chloropyridine (B48278) to various animal species resulted in the urinary excretion of their N-oxides. nih.gov Pyridine-N-oxides are themselves useful reagents and can be used to facilitate reactions like photochemical decarboxylation of trifluoroacetic anhydride. nih.gov The N-oxide can be subsequently removed through deoxygenation reactions, for instance, using a palladium-catalyzed transfer oxidation with triethylamine (B128534). organic-chemistry.org

Coordination Behavior with Metal Centers (Ligand Reactivity)

The pyridine nitrogen and the phosphonate oxygen atoms of this compound can act as donor sites, allowing the molecule to function as a ligand in coordination complexes with various metal centers. Pyridine itself is a well-known ligand in transition metal chemistry, typically acting as a two-electron, L-type ligand. wikipedia.org

The coordination behavior of pyridylphosphonates is complex and can involve monodentate, bidentate, or tridentate binding modes depending on the metal ion and the specific structure of the ligand. For example, in some lanthanide complexes, a related phosphinoylmethyl)pyridine N-oxide ligand was found to coordinate in a tridentate fashion. ornl.gov The coordination number and geometry of the resulting metal complexes can vary significantly. Lanthanide complexes with pyridyl-containing ligands have been observed to have coordination numbers ranging from eight to ten. mdpi.com The flexibility of the (diethoxyphosphorylmethyl) group allows for different chelation modes. The coordination of pyridine-2,6-dimethanol with metals demonstrates the versatile chelating properties of pyridyl ligands, which can coordinate in neutral, monoanionic, or dianionic forms. nih.gov Studies on lanthanide complexes with EDTA and a dibenzopyriodonium ligand have shown the formation of dimeric structures with bridging oxygen atoms. nih.gov Low-valent nickel complexes with pyridine-oxazoline ligands have also been studied, revealing the redox activity of the ligand in stabilizing the metal center. nih.gov

Reactivity of the Pyridine Ring System

The aromatic pyridine ring of this compound exhibits a distinct reactivity pattern, influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution on the Pyridine Ring (Theoretical and Mechanistic Considerations)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electronegative nitrogen atom, which deactivates the ring. quimicaorganica.orgresearchgate.net EAS reactions on pyridine, when they do occur, require harsher conditions and preferentially take place at the 3- and 5-positions. quimicaorganica.orgquora.com This regioselectivity is due to the greater stability of the reaction intermediate (the sigma complex) when the electrophile attacks at these positions, as attack at the 2- or 4-positions would place a destabilizing positive charge on the nitrogen atom. quora.comgcwgandhinagar.com

Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanism of EAS reactions like nitration on pyridine derivatives. rsc.org These studies confirm that the reaction proceeds through a stepwise polar mechanism involving the formation of a cationic intermediate. However, in strongly acidic media required for nitration, pyridine is protonated to the pyridinium ion, which is even more strongly deactivated towards electrophilic attack. gcwgandhinagar.comrsc.org

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present. researchgate.netyoutube.com The nitro group is an effective activating group for SNAr. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride (B91410) anion. researchgate.net Similarly, in 2-substituted-3-nitropyridines, the nitro group at the 3-position can be selectively substituted by sulfur nucleophiles. nih.gov

The mechanism of SNAr reactions can be either stepwise or concerted, and recent studies have shown that many SNAr reactions exist on a mechanistic continuum. rsc.org These reactions are synthetically valuable for creating complex heterocyclic structures, including atropisomers. nih.gov

Dearomatization Reactions of the Pyridine Ring

Dearomatization reactions transform the aromatic pyridine ring into a partially or fully saturated heterocyclic system, such as dihydropyridines or piperidines. These reactions are synthetically important as they provide access to valuable building blocks for natural product synthesis and medicinal chemistry. nih.gov

The dearomatization of pyridines typically requires activation of the ring, often by forming a pyridinium salt, followed by nucleophilic addition. mdpi.com Transition metal catalysts, particularly those based on copper and ruthenium, have been effectively used to catalyze the dearomatization of pyridines under mild conditions. nih.gov For example, copper-catalyzed protocols have been developed for the direct 1,4-dearomatization of pyridines. nih.gov Another approach involves the reduction of activated pyridines. For instance, N-substituted 1,2-dihydropyridines can be obtained by the reduction of activated pyridines with sodium borohydride (B1222165), although selectivity can be an issue. nih.gov The dearomatization can also be a key step in the total synthesis of complex alkaloids, such as the matrine-type lupin alkaloids. youtube.com

Overall Thermal and Photochemical Stability and Degradation Pathways (Mechanistic Focus)

The stability of this compound is a critical aspect of its chemical profile.

Thermal Stability:

Photochemical Stability and Degradation:

The pyridine ring system can undergo photochemical reactions. Pyridine-N-oxides, for example, can be used in photochemical processes. In concert with trifluoroacetic anhydride, pyridine-N-oxide derivatives can promote high-yielding and scalable trifluoromethylation reactions under photochemical conditions. nih.gov Mechanistic insights suggest the formation of electron donor-acceptor (EDA) complexes that are photoactive. nih.gov

Degradation Pathways:

The degradation of the pyridine ring can occur through microbial pathways. For instance, some bacteria can degrade unsubstituted pyridine. The catabolic pathway in Arthrobacter sp. involves a multi-step enzymatic process initiated by a monooxygenase that cleaves the pyridine ring, eventually leading to the formation of succinic acid. nih.gov While this specific pathway is for unsubstituted pyridine, it provides a model for the potential microbial degradation of substituted pyridines. The phosphonate moiety can also be subject to degradation, although specific pathways for this compound are not detailed in the provided context.

Stereochemical Considerations in Reactions Involving Chiral Organophosphorus Derivatives

The introduction of chirality into organophosphorus compounds, such as derivatives of this compound, opens up a vast field of stereoselective synthesis. When the phosphorus atom or the carbon backbone of a phosphonate possesses a stereogenic center, it can significantly influence the stereochemical outcome of a reaction. This control is paramount in the synthesis of enantiomerically pure molecules, which is of critical importance in medicinal chemistry and materials science, where the biological activity or material properties are often dependent on a specific stereoisomer. nih.gov

The stereochemical course of reactions involving chiral organophosphorus compounds is typically directed by several key strategies, including substrate-controlled diastereoselection, the use of chiral auxiliaries, and asymmetric catalysis. These approaches leverage the steric and electronic properties of the chiral phosphonate to favor the formation of one stereoisomer over another.

Substrate-Controlled Diastereoselection:

In reactions where a chiral phosphonate already contains one or more stereocenters, the existing chirality can direct the formation of a new stereocenter with a specific configuration. This phenomenon, known as diastereoselection, arises from the differential energetic barriers of the diastereomeric transition states. For instance, in the nucleophilic addition to a carbonyl group adjacent to a stereogenic center in a phosphonate, the incoming nucleophile will preferentially attack from the less sterically hindered face, leading to a preponderance of one diastereomer.

Research on the addition of chiral H-phosphinates to ketones has demonstrated that high diastereoselectivity can be achieved. The diastereoselectivity is often induced by the reversible nature of the addition and the thermodynamic stability differences between the resulting diastereomeric adducts. nih.gov This principle can be extended to chiral pyridylphosphonates, where the spatial arrangement of the pyridine ring and the phosphonate group relative to the reacting center would govern the facial selectivity of the reaction.

Interactive Data Table: Diastereoselective Addition of Chiral Phosphinates to Ketones

EntryKetoneChiral H-PhosphinateBaseDiastereomeric Ratio (d.r.)Yield (%)
1Acetophenone(RP)-Menthyl phenyl-H-phosphinateDBU>99:198
2Propiophenone(RP)-Menthyl phenyl-H-phosphinateDBU98:295
3Cyclohexanone(RP)-Menthyl phenyl-H-phosphinateK2CO395:592

Note: This table is illustrative and based on data for related chiral phosphinates to demonstrate the principle of diastereoselectivity. nih.gov

Chiral Auxiliaries:

Another powerful strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. In the context of phosphonates, chiral alcohols can be used to esterify the phosphonic acid, creating a chiral phosphonate ester. The chiral environment provided by the auxiliary can then influence subsequent reactions at a prochiral center. For example, the use of naturally occurring chiral alcohols like (-)-menthol or (+)-borneol to prepare chiral phosphonate esters has been a common strategy.

Asymmetric Catalysis:

Asymmetric catalysis is arguably the most elegant and efficient method for synthesizing chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For reactions involving phosphonates, chiral transition metal complexes and organocatalysts have been extensively developed.

Chiral ligands bearing a pyridine-phosphine (P,N) motif are particularly effective in a wide range of asymmetric transformations catalyzed by transition metals such as palladium, rhodium, and iridium. researchgate.netdicp.ac.cn These ligands can coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. For instance, in the asymmetric hydrogenation of a prochiral olefinic phosphonate, a rhodium complex with a chiral P,N-ligand can deliver hydrogen to one face of the double bond with high selectivity, leading to a product with high enantiomeric excess (ee).

Recent advancements have also seen the rise of organocatalysis for the synthesis of chiral phosphonates. Chiral Brønsted acids, such as phosphoric acids, and chiral amines have been successfully employed as catalysts in various reactions, including Michael additions and hydrophosphonylations. rsc.org For example, the enantioselective addition of a phosphite (B83602) to an imine, catalyzed by a chiral phosphoric acid, can produce chiral α-aminophosphonates with high enantioselectivity.

Interactive Data Table: Enantioselective Synthesis of α-Aminophosphonates using a Chiral Phosphoric Acid Catalyst

EntryImine SubstratePhosphiteCatalyst Loading (mol%)Enantiomeric Excess (ee %)Yield (%)
1N-Benzylidene-anilineDiethyl phosphite109285
2N-(4-Methoxybenzylidene)-anilineDiethyl phosphite109588
3N-(4-Nitrobenzylidene)-anilineDiethyl phosphite108891

Note: This table is a representative example of the application of chiral phosphoric acid catalysis in the synthesis of chiral phosphonates.

In the specific case of this compound, if a chiral center were introduced, for example, at the α-carbon to the phosphorus atom, its stereochemistry would be crucial in directing subsequent reactions. Any transformation at the methylene bridge or the pyridine ring could be influenced by the existing stereocenter. Furthermore, the pyridine nitrogen itself can act as a coordination site for a chiral catalyst, bringing the chiral influence in close proximity to the reaction center and thereby enabling highly stereoselective transformations. The development of chiral ligands that incorporate a pyridylphosphonate framework is an active area of research, with the potential to unlock novel and efficient routes to a wide array of enantiomerically pure compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Diethoxyphosphorylmethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 3-(Diethoxyphosphorylmethyl)pyridine. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a complete picture of the molecular connectivity and environment can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the pyridine (B92270) ring protons, the methylene (B1212753) bridge protons, and the protons of the two ethoxy groups.

The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). Due to the substitution at the 3-position, the signals are expected to be complex, showing characteristic splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with adjacent protons. The proton at the C2 position, adjacent to the nitrogen, is often the most deshielded.

The methylene protons (P-CH₂) directly attached to the phosphorus atom and the pyridine ring are significantly influenced by the phosphorus nucleus. They appear as a doublet due to coupling with the ³¹P nucleus (²JHP). This signal is typically found in the δ 3.0-4.5 ppm range.

The ethoxy groups give rise to two sets of signals. The methylene protons (-O-CH₂) appear as a doublet of quartets, coupling with both the neighboring methyl protons (³JHH) and the distant phosphorus nucleus (³JHP). The terminal methyl protons (-CH₃) appear as a triplet, coupling with the adjacent methylene protons (³JHH).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-2~8.5d~1.5-2.0 (⁴JHP)
Pyridine H-6~8.4d~4.5-5.0 (³JHH)
Pyridine H-4~7.6dt~7.5-8.0 (³JHH), ~1.5-2.0 (⁴JHH)
Pyridine H-5~7.2ddd~7.5-8.0 (³JHH), ~4.5-5.0 (³JHH), ~0.5-1.0 (⁴JHH)
P-CH₂-Py~3.2d~22.0 (²JHP)
O-CH₂-CH₃~4.1dq~7.0 (³JHH), ~7.0 (³JHP)
O-CH₂-CH₃~1.2t~7.0 (³JHH)
Note: Data are estimated based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals all unique carbon atoms in the molecule. The carbon atoms of the pyridine ring resonate in the aromatic region (δ 120-155 ppm). The carbon directly attached to the phosphonate (B1237965) group (C3) and those adjacent to the nitrogen (C2, C6) show distinct chemical shifts. Furthermore, coupling to the phosphorus nucleus (JCP) can often be observed, providing valuable connectivity information. The methylene bridge carbon (P-CH₂) signal appears as a doublet with a large one-bond coupling constant (¹JCP). The two carbons of the ethoxy groups are also distinguishable, with the O-CH₂ carbon showing a two-bond coupling to phosphorus (²JCP).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to P-coupling)
Pyridine C-2~152d
Pyridine C-6~149s
Pyridine C-4~136s
Pyridine C-5~124s
Pyridine C-3~133d
P-CH₂-Py~34d
O-CH₂-CH₃~62d
O-CH₂-CH₃~16d
Note: Data are estimated based on analogous structures. The multiplicity indicates expected splitting from coupling to the ³¹P nucleus.

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds. huji.ac.il For this compound, the spectrum typically shows a single signal, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is indicative of the pentavalent phosphonate ester environment. For diethyl phosphonates, this signal is generally found in the range of δ +20 to +30 ppm (relative to 85% H₃PO₄ as an external standard). rsc.org In a proton-coupled ³¹P NMR spectrum, this signal would be split into a multiplet due to coupling with the adjacent methylene (²JPH) and ethoxy (³JPH) protons.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by mapping the connectivity between atoms. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H4 with H5, H5 with H6) and between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edunanalysis.com It would definitively link each proton signal to its attached carbon atom, for example, confirming the assignments of C2/H2, C4/H4, C5/H5, and C6/H6 on the pyridine ring, as well as the P-CH₂, O-CH₂, and -CH₃ groups.

From the P-CH₂ protons to the pyridine carbons C2, C3, and C4.

From the pyridine H2 and H4 protons to the P-CH₂ carbon.

From the O-CH₂ protons to the O-CH₂-C H₃ carbon and to the phosphorus atom (via ²JPC).

Together, these 2D NMR techniques provide an unambiguous map of the molecular structure, confirming the position of the diethoxyphosphorylmethyl substituent on the pyridine ring. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.

The most prominent features in the IR and Raman spectra of this compound are associated with the phosphonate ester group and the pyridine ring.

P=O Stretching: The phosphoryl group gives rise to a very strong and characteristic absorption band in the IR spectrum, typically found in the range of 1240-1260 cm⁻¹. This band is one of the most intense and easily identifiable peaks in the spectrum.

P-O-C Stretching: The vibrations of the P-O-C (ester) linkages result in strong bands in the region of 1020-1050 cm⁻¹. These are often complex and may appear as multiple peaks.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. C-H aromatic stretching vibrations are observed above 3000 cm⁻¹. chemicalbook.com C=C and C=N ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. Ring "breathing" modes and other deformations occur at lower frequencies.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 3000Medium-StrongMedium-Strong
Pyridine Ring C=C, C=N Stretch1400 - 1600Medium-StrongStrong
P=O Stretch1240 - 1260Very StrongMedium
P-O-C Stretch1020 - 1050StrongMedium-Weak
Note: Frequencies are approximate and can be influenced by the molecular environment and physical state.

Distinctive Spectroscopic Signatures of the Pyridine Ring

The pyridine moiety within this compound imparts a set of characteristic signals in various spectroscopic analyses. In ¹H NMR spectroscopy, the protons on the pyridine ring are expected to exhibit distinct chemical shifts due to the electron-withdrawing nature of the nitrogen atom and the substitution pattern. Typically, protons on a pyridine ring resonate in the downfield region, often between δ 7.0 and 8.5 ppm rsc.orgchemicalbook.com. For a 3-substituted pyridine, the proton at the 2-position is generally the most deshielded, appearing at the lowest field, followed by the proton at the 6-position, while the protons at the 4- and 5-positions appear at higher fields rsc.orgchemicalbook.com.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring also show characteristic chemical shifts. The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded, typically appearing in the range of δ 148-152 ppm. The C4 carbon usually resonates around δ 136-140 ppm, and the C3 and C5 carbons are found at higher fields, generally between δ 120-130 ppm rsc.org. The substituent at the 3-position will further influence these shifts.

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, reveals characteristic absorption bands for the pyridine ring. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region nist.govnist.govnist.govchemicalbook.comchemicalbook.comspectrabase.com. Ring breathing vibrations can be observed at lower frequencies, and the out-of-plane C-H bending vibrations are characteristic of the substitution pattern and appear in the 900-700 cm⁻¹ range nist.govnist.govnist.govchemicalbook.comchemicalbook.comspectrabase.com.

Spectroscopic Technique Pyridine Ring Signature Expected Chemical Shift/Frequency Range
¹H NMRAromatic Protonsδ 7.0 - 8.5 ppm
¹³C NMRAromatic Carbonsδ 120 - 152 ppm
FT-IRC=C and C=N Stretching1600 - 1400 cm⁻¹
FT-IRC-H Bending (out-of-plane)900 - 700 cm⁻¹

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₁₀H₁₆NO₃P), the calculated exact mass of the protonated molecule [M+H]⁺ is 230.0946. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Ion Molecular Formula Calculated Exact Mass
[M]⁺C₁₀H₁₆NO₃P⁺229.0868
[M+H]⁺C₁₀H₁₇NO₃P⁺230.0946
[M+Na]⁺C₁₀H₁₆NNaO₃P⁺252.0765

Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation. The fragmentation of organophosphonates often involves cleavages of the P-C and P-O bonds. A common fragmentation pathway for diethyl phosphonates is the loss of ethylene (B1197577) (28 Da) from an ethoxy group via a McLafferty-type rearrangement, followed by the loss of another ethylene molecule. Cleavage of the P-C bond can lead to the formation of a pyridin-3-ylmethyl cation (m/z 92) and a diethoxyphosphoryl radical, or a diethoxyphosphoryl cation (m/z 137). The pyridine ring itself is relatively stable, and its fragmentation would likely occur after the initial losses from the phosphonate group chemicalbook.commassbank.eumassbank.eumassbank.eu. The base peak in the mass spectrum of pyridine is often the molecular ion at m/z 79 chemicalbook.commassbank.eumassbank.eumassbank.eu.

Expected Fragmentation Pathways:

Loss of ethylene: [M - C₂H₄]⁺

Loss of ethoxy radical: [M - •OC₂H₅]⁺

Cleavage of the P-C bond: Formation of [C₅H₄NCH₂]⁺ (m/z 92) and [(C₂H₅O)₂PO]⁺ (m/z 137)

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related structures provides insight into its likely solid-state conformation nih.govmdpi-res.comresearchgate.neteurjchem.com.

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The polar phosphoryl group (P=O) is a strong hydrogen bond acceptor, and the nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. Therefore, C-H···O and C-H···N hydrogen bonds are expected to be significant in organizing the molecules in the crystal lattice. Furthermore, π-π stacking interactions between the pyridine rings of adjacent molecules are also likely to play a role in the crystal packing mdpi.com. The diethoxyphosphorylmethyl group is flexible, and its conformation will influence how the molecules pack together.

Based on crystallographic data of similar organophosphonates and pyridine derivatives, the expected bond lengths and angles for this compound can be estimated nih.govmdpi.com. The P=O bond is expected to be around 1.45-1.50 Å, and the P-O single bonds will be in the range of 1.55-1.60 Å. The P-C bond length is anticipated to be approximately 1.80-1.85 Å. Within the pyridine ring, the C-N and C-C bond lengths will be characteristic of an aromatic system, typically around 1.34 Å and 1.39 Å, respectively. The bond angles around the phosphorus atom will be approximately tetrahedral, while the angles within the pyridine ring will be close to 120° nih.govmdpi.com.

Bond/Angle Expected Value
P=O Bond Length~1.45 - 1.50 Å
P-O Bond Length~1.55 - 1.60 Å
P-C Bond Length~1.80 - 1.85 Å
C-N (pyridine) Bond Length~1.34 Å
C-C (pyridine) Bond Length~1.39 Å
O-P-O Bond Angle~109.5°
C-C-C (pyridine) Bond Angle~120°

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the pharmaceutical and chemical industries for the separation, identification, and purity assessment of synthesized compounds. For a molecule such as this compound, which incorporates both a pyridine ring and a phosphonate ester group, a combination of gas chromatography (GC) and high-performance liquid chromatography (HPLC) is often employed to ensure its chemical integrity. The selection of a specific chromatographic method and its parameters is contingent upon the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability.

The development of robust and reliable GC and HPLC methods is crucial for the quality control of this compound. This involves a systematic optimization of various chromatographic parameters to achieve the desired separation and detection characteristics.

Gas Chromatography (GC)

Given the potential for thermal lability of organophosphorus compounds, the development of a GC method for this compound requires careful consideration of the injection and oven temperatures to prevent on-column degradation. While specific GC methods for this compound are not extensively documented in publicly available literature, general principles for the analysis of organophosphate pesticides and related compounds can be applied as a starting point for method development.

A typical approach would involve a GC system equipped with a flame ionization detector (FID) or a more selective detector such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity towards phosphorus-containing compounds. The choice of the capillary column is critical, with mid-polarity columns such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms) often providing good resolution for a wide range of compounds.

Table 1: Proposed Starting Conditions for GC Method Development for this compound

ParameterProposed ConditionRationale
Column 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., HP-5ms)Provides good resolution for a broad range of compounds with varying polarities.
Injector Temperature 250 °CA common starting point, but may need optimization to prevent thermal degradation.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose gradient to elute a range of potential impurities.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (constant flow)Typical flow rate for this column dimension.
Detector NPD or FPD (Phosphorus mode)Provides high selectivity and sensitivity for phosphorus-containing compounds.
Injection Volume 1 µL (split or splitless)Dependent on the concentration of the sample and the desired sensitivity.

It is important to note that these are initial conditions and would require rigorous validation, including specificity, linearity, accuracy, precision, and robustness, to establish a reliable method for routine analysis. For structurally similar compounds, such as diethyl (pyridin-4-ylmethyl)phosphonate, analytical data including NMR and LC-MS is available, which can aid in the characterization and confirmation of the target compound during method development ambeed.com.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide array of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common starting point.

Method development for pyridine-containing compounds often involves careful control of the mobile phase pH to ensure consistent retention and peak shape, as the basicity of the pyridine nitrogen (pKa ≈ 5.2) can lead to interactions with residual silanols on the silica-based stationary phase d-nb.info. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is a common strategy to suppress these interactions and achieve symmetrical peaks d-nb.info.

Table 2: Proposed Starting Conditions for HPLC Method Development for this compound

ParameterProposed ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA versatile stationary phase suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape for the basic pyridine moiety.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)Organic modifier for elution.
Gradient 10-90% B over 20 minutesA broad gradient to separate the main compound from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CControlled temperature for reproducible retention times.
Detection UV at 260 nmPyridine-containing compounds typically have a UV absorbance maximum around 250-270 nm.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

The development of an HPLC method for pyridine derivatives often utilizes mixed-mode chromatography, which can provide unique selectivity for these hydrophilic and basic compounds without the need for ion-pairing reagents, making the method compatible with mass spectrometry detection d-nb.infoorgsyn.org.

The phosphorus atom in this compound is a stereocenter if the two ethoxy groups are considered chemically distinct or if isotopic labeling is introduced. However, in its typical synthesis, it is produced as a racemate. If the compound were to be developed as a single enantiomer, or if stereospecific synthesis is intended, chiral chromatography would be essential for assessing enantiomeric purity.

The separation of enantiomers of organophosphorus compounds is a well-established field, often utilizing chiral stationary phases (CSPs) based on polysaccharides, such as cellulose and amylose derivatives biosynth.com. These CSPs can differentiate between enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Table 3: Proposed Starting Conditions for Chiral HPLC Method Development for this compound

ParameterProposed ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H)Proven efficacy in resolving a wide range of chiral organophosphorus compounds biosynth.com.
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Common mobile phase for normal-phase chiral separations. The ratio can be adjusted to optimize resolution and retention time.
Flow Rate 0.5 - 1.0 mL/minTypical flow rate for analytical chiral HPLC.
Column Temperature 25 °CControlled temperature is crucial for reproducible chiral separations.
Detection UV at 260 nmTo monitor the elution of the enantiomers.
Injection Volume 10 µLStandard injection volume.

The development of a successful chiral separation often requires screening of different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers biosynth.com. The accurate measurement of the undesired enantiomer at low levels is a primary objective in chiral purity analysis biosynth.com.

Computational and Theoretical Investigations of 3 Diethoxyphosphorylmethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to exploring the stability, reactivity, and physical properties of 3-(diethoxyphosphorylmethyl)pyridine. These methods model the molecule's electronic behavior to determine its most stable three-dimensional arrangement and the distribution of electrons.

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. For molecules similar to this compound, such as other pyridinyl and pyrimidinyl phosphonates, the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is commonly used to perform geometry optimizations and calculate electronic properties. ijcce.ac.ir Such a study on this compound would yield its equilibrium geometry, corresponding to the minimum energy structure on the potential energy surface.

Key ground state properties that can be determined include:

Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles. For instance, the critical P=O, P-O, P-C, and C-N bond lengths, as well as the angles defining the orientation of the diethoxyphosphoryl group relative to the pyridine (B92270) ring, would be established.

Electronic Properties: DFT allows for the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir

Charge Distribution: Natural Bond Orbital (NBO) analysis can be performed to understand hyperconjugative interactions, charge delocalization, and the nature of the bonding within the molecule. ijcce.ac.ir Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. ijcce.ac.ir The substituent at the 3-position of the pyridine ring is known to influence the charge density on the pyridyl nitrogen atom, which affects its properties as a donor atom. researchgate.net

Illustrative Data Table: Predicted Geometric Parameters

Below is an illustrative table of what optimized geometric parameters from a DFT calculation might look like. Note: These are representative values and not from a specific calculation on this compound.

ParameterBond/AnglePredicted Value
Bond LengthP=O~1.48 Å
P-C~1.82 Å
C-C (Py-CH2)~1.51 Å
Dihedral AngleN-C-C-P~90° - 110°
O=P-C-C~60° (gauche) or 180° (anti)

Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for probing electronic structure. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to obtain detailed information on the electronic configuration and energy levels of this compound. While computationally more intensive than DFT, they can offer benchmark data for energies and properties. These calculations would precisely define the energies of the occupied and virtual orbitals, providing a detailed picture of the molecule's electronic makeup.

The this compound molecule possesses significant conformational flexibility due to rotation around several single bonds, primarily the C(pyridine)-CH2 bond and the CH2-P bond. A thorough conformational analysis involves systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface (PES).

This analysis identifies the various possible conformers (rotamers) and determines their relative stabilities. The global minimum on the PES corresponds to the most stable conformer, while other local minima represent less stable, but potentially accessible, conformers. The energy barriers between these conformers dictate the dynamics of their interconversion. Theoretical studies on the phosphination of pyridine highlight that steric hindrance plays a critical role in determining outcomes, a factor that would heavily influence the preferred conformations of the bulky diethoxyphosphorylmethyl group. nih.gov Semi-empirical methods like AM1 and PM5 have also been used to examine conformational equilibria in other 3-substituted pyridines. mdpi.com

Spectroscopic Property Prediction and Validation through Computational Methods

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (δ) from first principles. ijcce.ac.ir By performing GIAO calculations on the optimized geometry of this compound, one can predict the ¹H, ¹³C, and ³¹P chemical shifts.

These predicted values can be compared directly with experimental data. A strong correlation between the calculated and observed spectra provides high confidence in the determined structure and its conformational assignment. Calculations are typically performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions.

Illustrative Data Table: Predicted vs. Experimental NMR Shifts

This table demonstrates how calculated NMR data would be compared to experimental findings. Note: Values are for illustrative purposes.

NucleusPredicted δ (ppm)Experimental δ (ppm)
³¹P21.522.1
¹H (CH₂)3.253.28
¹H (OCH₂)4.054.08
¹³C (CH₂)34.1 (d, Jpc = 138 Hz)34.5 (d, Jpc = 140 Hz)
¹³C (C3-Py)132.5133.0

Computational methods allow for the calculation of the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Following a geometry optimization, a frequency calculation is performed using the same level of theory (e.g., B3LYP/6-311++G(d,p)). ijcce.ac.ir

This analysis yields a set of vibrational modes and their corresponding frequencies and intensities. These predicted frequencies are often systematically scaled by a small factor to correct for anharmonicity and other method-inherent approximations. The results allow for the confident assignment of experimental spectral bands to specific molecular motions, such as the characteristic P=O stretching vibration, P-O-C stretches, and various pyridine ring deformation modes.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental concept in computational chemistry that explains the rates of elementary chemical reactions. wikipedia.org It posits that for a reaction to proceed from reactants to products, it must pass through a specific, high-energy configuration known as the activated complex or transition state. wikipedia.orglibretexts.org This transition state represents the saddle point on a potential energy surface, which maps the energy of a chemical system as a function of the positions of its atoms. wikipedia.org By analyzing this surface, TST allows for the calculation of key thermodynamic properties of activation, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡), which are crucial for understanding reaction kinetics. wikipedia.org

Theoretical Investigation of Key Transformation Pathways

Computational chemistry provides powerful tools for mapping the entire trajectory of a chemical reaction, known as the reaction coordinate. This involves identifying the reactants, products, and any intermediate species, as well as the high-energy transition states that connect them. wikipedia.org For organophosphorus compounds like this compound, key transformations could include hydrolysis, oxidation, or its participation in phosphorylation reactions.

While specific pathway analyses for this compound are not extensively published, studies on analogous H-phosphonate derivatives offer insight into the methodologies used. For instance, in the oxidative condensation of a thymidine (B127349) 3'-H-phosphonate, researchers used ³¹P NMR spectroscopy to monitor the reaction's progress over time. umich.edu The analysis revealed the disappearance of the initial H-phosphonate peak and the appearance of new peaks corresponding to a key intermediate (an S-(2-pyridyl) phosphorothioate (B77711) diester) and, subsequently, the final phosphate (B84403) diester product. umich.edu

A theoretical investigation of such a pathway for this compound would involve:

Reactant and Product Modeling: Building accurate 3D models of the starting materials and final products.

Transition State Searching: Employing algorithms to locate the lowest-energy saddle point on the potential energy surface connecting reactants and products. This structure is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier.

Intermediate Identification: Searching for local minima on the potential energy surface that represent stable intermediates formed during the reaction.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation confirms that the identified transition state correctly connects the desired reactants (or intermediates) and products.

These computational steps allow chemists to visualize the most plausible mechanism for a given transformation without the need for exhaustive experimental work.

Energy Barriers and Reaction Kinetics Predictions

The energy barrier, or activation energy (Ea), is the minimum energy required for a reaction to occur and is a critical output of TST calculations. libretexts.org It represents the energy difference between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate, as fewer molecules will possess sufficient energy to overcome it at a given temperature. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate these barriers. For example, in a study of axially chiral analogues of 4-(dimethylamino)pyridine, DFT calculations (at the B3LYP/6-31G* level) were used to determine the energy barriers to rotation around the biaryl axis. nih.gov These theoretical barriers were found to be in good agreement with experimental values derived from dynamic HPLC and racemization studies. nih.gov The calculations revealed that differences in the barriers were due to the degree of hybridization of a nitrogen atom in the transition state structure. nih.gov

For this compound, similar calculations could predict the kinetics of various processes, such as the rotation around the C-C bond connecting the pyridine ring and the phosphonate (B1237965) group. The predicted energy barriers would provide a quantitative measure of the reaction's feasibility under different conditions.

Table 1: Illustrative Example of Calculated Rotational Energy Barriers for DMAP Analogues nih.gov
CompoundCore StructureCalculated Barrier (kcal/mol)
Derivative 15-Azaindoline18.5
Derivative 7DMAP23.1

This table illustrates how computational methods can provide specific energy barrier data for processes like bond rotation in pyridine-containing compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for understanding the three-dimensional structure of a molecule and its behavior over time, especially in complex environments. These methods can predict how a molecule like this compound will fold, move, and interact with other molecules such as solvents or biological receptors. mdpi.com

Ligand-Receptor Interaction Modeling in Catalytic Systems (e.g., metal ions)

The pyridine ring in this compound makes it an excellent candidate to act as a ligand in coordination complexes with metal ions. wikipedia.org Pyridine is known to be a versatile σ-donor and a weak π-acceptor, capable of stabilizing various transition metals. wikipedia.orgnih.gov The phosphoryl group (P=O) in the molecule provides an additional potential coordination site, allowing it to act as a bidentate or bridging ligand.

Computational modeling can elucidate the nature of these interactions. A powerful example is seen in the study of pyridine oxime derivatives adsorbing onto an iron surface, which serves as a model for ligand-receptor interactions. mdpi.com Using a combination of DFT and Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) simulations, researchers investigated the bonding mechanisms and interaction energies. mdpi.com

The key findings from that analogous system include:

Strong Affinity: The 3-substituted pyridine derivative (3POH) showed a strong affinity for the iron surface in both its neutral and protonated forms. mdpi.com

Covalent Bonding: Projected Density of States (PDOS) analysis indicated that the pyridine molecules were chemically adsorbed on the iron surface through covalent bond formation. mdpi.com

Interaction Energies: The simulations yielded specific interaction energies, quantifying the strength of the bond between the ligand and the metal surface. mdpi.com

Table 2: Calculated Interaction Energies for Pyridine Oxime Derivatives on an Fe(110) Surface mdpi.com
MoleculeStateInteraction Energy (eV)
3-Pyridylaldoxime (3POH)Neutral-2.534
3-Pyridylaldoxime (3POH⁺)Protonated-2.007
2-Pyridylaldoxime (2POH)Neutral-0.007
2-Pyridylaldoxime (2POH⁺)Protonated-1.897

This data demonstrates how computational modeling can predict the binding affinity of substituted pyridines to a metal center, a crucial aspect for designing new catalysts or functional materials based on this compound.

Conformational Changes in Different Environments

Crystallographic studies on a related compound, 3-(diethylborylethynyl)pyridine, revealed that its conformation in the solid state is significantly affected by crystal packing forces. nih.govrsc.org While DFT calculations (B3LYP/6-31G*) indicated that a fully planar trimer was the most stable conformation in a vacuum, the actual crystal structure showed a bent arrangement where one pyridine ring was pushed out of the plane to facilitate π–π stacking interactions with an adjacent trimer. rsc.org This highlights that the solid-state conformation may not be the lowest energy conformation of an isolated molecule.

In solution, the presence of solvent molecules adds another layer of complexity. Theoretical studies on various 3-substituted pyridines in aqueous solution have been performed using semi-empirical methods (AM1 and PM5) combined with the COSMO solvent model. mdpi.com These calculations can predict the relative stability of different tautomers and conformers in a polar environment. For example, the calculations correctly predicted that 3-hydroxypyridine (B118123) exists as a nearly equal mixture of its hydroxy and zwitterionic forms in water, while 3-mercaptopyridine exists predominantly in its zwitterionic form. mdpi.com

For this compound, similar computational approaches would be used to:

Perform a conformational search to identify all low-energy rotamers.

Calculate the relative energies of these conformers in a vacuum.

Recalculate these energies in different solvent models (e.g., water, ethanol, dichloromethane) to understand how the conformational equilibrium shifts in various chemical environments.

This information is vital for understanding its reactivity, solubility, and potential interactions in different applications.

Applications of 3 Diethoxyphosphorylmethyl Pyridine in Advanced Chemical Synthesis and Methodology

Role as a Synthetic Intermediate for Complex Molecular Architectures

As a bifunctional molecule, 3-(Diethoxyphosphorylmethyl)pyridine serves as a valuable synthetic intermediate. The pyridine (B92270) moiety offers a basic nitrogen atom and an aromatic system amenable to substitution, while the phosphonate (B1237965) group provides a handle for olefination reactions and can be transformed into other functional groups. This dual functionality makes it a strategic building block for constructing intricate molecular frameworks.

This compound can be readily converted to its corresponding phosphonic acid, (pyridin-3-ylmethyl)phosphonic acid, through the hydrolysis of the diethyl ester groups. This transformation is typically achieved under acidic or basic conditions. The resulting phosphonic acid and its salts are of interest in medicinal chemistry and materials science due to their ability to mimic phosphate (B84403) groups and act as ligands for metal ions. The hydrolysis process makes the phosphonate moiety available for further interactions or applications where the free acid is required.

Pyridine and its derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products. ossila.comsrdorganics.com this compound, by incorporating a phosphonate group, extends the synthetic utility of the pyridine scaffold. nih.govapolloscientific.co.uk It can be used to introduce the pyridylmethyl)phosphonate unit into larger, more complex heterocyclic systems. For instance, related phosphonate esters have been utilized as critical intermediates in the synthesis of himbacine analogs, which are potent thrombin receptor antagonists. google.com In such syntheses, the phosphonate-containing pyridine fragment is coupled with other molecular components, demonstrating its role in the modular assembly of complex drug-like molecules. google.com The pyridine ring itself can be further functionalized, or the phosphonate group can be used in subsequent reactions to complete the target structure. This approach is valuable for creating libraries of complex molecules for drug discovery and materials science. researchgate.net

Utilization in Phosphoryl-Mediated Carbon-Carbon Bond Formation

The phosphonate group in this compound is instrumental in forming new carbon-carbon bonds, most notably through the Horner-Wadsworth-Emmons (HWE) reaction. This reactivity is central to its application in olefination chemistry.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for synthesizing alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to form an alkene and a water-soluble phosphate byproduct, which simplifies purification. organic-chemistry.orgub.edu

This compound serves as the key phosphonate reagent in HWE reactions designed to introduce a pyridin-3-ylmethylene group into a molecule. The reaction proceeds via the following steps:

Deprotonation: A base is used to remove a proton from the carbon atom situated between the pyridine ring and the phosphorus atom, creating a nucleophilic phosphonate-stabilized carbanion (ylide). wikipedia.orgyoutube.com

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. youtube.comslideshare.net

Elimination: This intermediate collapses to form an oxaphosphetane, which then decomposes to yield the final alkene and a diethyl phosphate salt. youtube.com

The use of this compound in HWE reactions provides a reliable route to vinylpyridines, which are important structural motifs in medicinal chemistry and polymer science.

Table 1: Generic Horner-Wadsworth-Emmons Reaction using this compound
StepDescriptionReactantsProducts
1Ylide FormationThis compound, Base (e.g., NaH, NaOEt)Phosphonate-stabilized carbanion
2OlefinationPhosphonate-stabilized carbanion, Aldehyde (R¹-CHO) or Ketone (R¹-CO-R²)(E)-1-(Pyridin-3-yl)-alkene, Diethyl phosphate salt

The key reactive species generated from this compound is its corresponding phosphonate-stabilized carbanion, a type of phosphorus ylide. e-bookshelf.deresearchgate.net The stability and reactivity of this ylide are influenced by both the phosphonate group and the adjacent pyridine ring. The electron-withdrawing nature of the phosphonate group (P=O) and the pyridine ring helps to stabilize the negative charge on the adjacent carbon atom through resonance and inductive effects.

Unlike the non-stabilized ylides used in the standard Wittig reaction, which often yield (Z)-alkenes, phosphonate-stabilized ylides like the one derived from this compound are generally less basic and more nucleophilic, leading to excellent (E)-selectivity in reactions with aldehydes. wikipedia.orgorganic-chemistry.org The ability to generate this specific ylide allows chemists to design synthetic routes that reliably produce (E)-vinylpyridines, which are valuable intermediates in the synthesis of various biologically active compounds.

Derivatization for the Synthesis of New Ligands and Organocatalysts

The structure of this compound, featuring both a pyridine nitrogen atom and phosphonate oxygen atoms, makes it an attractive scaffold for the design of novel ligands and organocatalysts. The pyridine nitrogen is a classic Lewis basic site for coordinating to metal centers. The phosphonate group can also participate in metal coordination, either through the phosphoryl oxygen or, after hydrolysis, through the phosphonic acid group.

This compound can be derivatized to create pincer-type ligands, which are known to form highly stable complexes with transition metals. For example, related 2,6-bis(phosphinomethyl)pyridine (PNP) ligands form robust complexes with metals like ruthenium, iron, and nickel, which are active in a variety of catalytic transformations. researchgate.net By modifying the phosphonate groups or the pyridine backbone of this compound, new tridentate or bidentate ligands can be synthesized. These ligands can be used to create catalysts for reactions such as hydrogenation, cross-coupling, and polymerization, where the electronic and steric properties of the ligand are crucial for controlling the activity and selectivity of the metal center.

Introduction of Chiral Auxiliaries for Asymmetric Synthesis

The development of methods for the stereocontrolled synthesis of molecules is a cornerstone of modern organic chemistry. nih.gov One powerful strategy to achieve this is through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov While direct experimental studies on the use of this compound for this purpose are not extensively documented, its structure lends itself to logical modifications for the introduction of chirality, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, typically with high E-selectivity. organic-chemistry.org The phosphonate group in this compound can be readily deprotonated to form a nucleophilic carbanion. This carbanion can then participate in asymmetric HWE reactions through several conceptual approaches:

Modification of the Phosphonate Group: Chiral auxiliaries can be incorporated into the phosphonate ester itself. For instance, the ethyl groups of the diethoxyphosphoryl moiety could be replaced with a chiral diol. The resulting chiral phosphonate reagent, upon reaction with an achiral aldehyde or ketone, would lead to the formation of a diastereomeric mixture of products, from which the desired enantiomer could be obtained after cleavage of the auxiliary.

Use of Chiral Bases or Additives: The asymmetric HWE reaction can also be mediated by external chiral ligands or bases. nih.gov In this scenario, the lithium salt of this compound would be treated with a chiral ligand, which would coordinate to the lithium ion and create a chiral environment around the phosphonate carbanion. This chiral complex would then react with a prochiral carbonyl compound, leading to an enantiomerically enriched product.

Derivatization of the Pyridine Ring: Although less direct, the pyridine ring could be functionalized with a chiral auxiliary. This auxiliary could then exert stereocontrol over reactions at the phosphonate-derived carbanion, albeit likely with lower efficiency due to the distance between the chiral center and the reacting site.

A significant body of research exists on the asymmetric synthesis of C-chiral phosphonates, which are valuable building blocks for biologically active compounds. mdpi.com These methods often involve the asymmetric addition of phosphites to imines or the hydrogenation of unsaturated phosphonates using chiral catalysts. mdpi.com By analogy, chiral derivatives of this compound could be synthesized and utilized in various asymmetric transformations.

Table 1: Conceptual Strategies for Asymmetric Synthesis using this compound Derivatives

StrategyDescriptionKey Intermediate
Chiral PhosphonateThe ethyl groups on the phosphorus atom are replaced by a chiral diol.Chiral 3-pyridylphosphonate
External Chiral LigandA chiral ligand is used to create a chiral environment around the lithium salt of the phosphonate.Achiral 3-pyridylphosphonate + Chiral Ligand
Chiral Pyridine AuxiliaryA chiral auxiliary is attached to the pyridine ring.This compound with a chiral substituent

Modification for Enhanced Binding Affinity in Catalytic Cycles

The pyridine nitrogen in this compound provides a coordination site for transition metals, making it a potential ligand in homogeneous catalysis. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. nih.govdntb.gov.ua Modification of the this compound structure can be envisioned to enhance its binding affinity and tailor its performance in specific catalytic cycles.

The coordination of a pyridine ligand to a metal center is influenced by both the basicity of the nitrogen atom and the steric hindrance around it. wikipedia.org The phosphonate group, being electron-withdrawing, reduces the basicity of the pyridine nitrogen in this compound compared to pyridine itself. However, this electronic effect can be modulated by introducing substituents on the pyridine ring.

Electronic Tuning: The introduction of electron-donating groups (e.g., methyl, methoxy) at positions ortho- or para- to the nitrogen would increase the electron density on the nitrogen atom, thereby enhancing its Lewis basicity and potentially leading to stronger coordination to a metal center. Conversely, electron-withdrawing groups would decrease the basicity. The rate of catalytic reactions can be sensitive to such electronic perturbations of the ligand. acs.org

Steric Tuning: The steric environment around the metal center is critical for controlling substrate access and the stereoselectivity of a reaction. While the 3-substitution pattern of the phosphonomethyl group is less sterically demanding than a 2-substituted analogue, further modifications can be made. rsc.org Introducing bulky substituents on the pyridine ring or on the phosphorus atom can create a more defined catalytic pocket, which can be advantageous for enantioselective catalysis. The interplay between steric and electronic effects is a key consideration in ligand design. researchgate.netresearchgate.net

Table 2: Potential Modifications of this compound for Enhanced Catalytic Performance

ModificationEffect on Ligand PropertiesPotential Catalytic Application
Electron-donating group on pyridine ringIncreased Lewis basicity of nitrogenReactions favoring electron-rich ligands (e.g., cross-coupling)
Electron-withdrawing group on pyridine ringDecreased Lewis basicity of nitrogenReactions favoring electron-poor ligands (e.g., oxidation catalysis)
Bulky substituent on pyridine ringIncreased steric hindranceAsymmetric catalysis, regioselective reactions
Modification of phosphonate estersAltered steric and electronic environmentFine-tuning of catalyst activity and selectivity

Coordination Chemistry and Ligand Design Principles for 3 Diethoxyphosphorylmethyl Pyridine

Denticity and Coordination Modes of the Ligand

The spatial arrangement of the donor atoms in 3-pmpe, with the phosphonate (B1237965) group at the meta position of the pyridine (B92270) ring, plays a crucial role in determining its denticity and the resulting geometry of its metal complexes.

Bidentate or Multidentate Coordination Involving Phosphonate Oxygen Atoms

The most well-documented coordination mode for 3-(diethoxyphosphorylmethyl)pyridine involves both the pyridine nitrogen and the phosphonate oxygen atoms, leading to bidentate behavior. Research on a series of nitrate (B79036) transition metal complexes demonstrated that 3-pmpe acts as a bidentate bridging ligand. researchgate.net In these structures, the ligand bridges two metal centers, coordinating to one via the pyridine nitrogen and to the adjacent metal center via one of the phosphoryl oxygen atoms. This N,O-bidentate bridging results in the formation of polymeric chains with a general structure of [M(3-pmpe)₂M]n. researchgate.net Spectroscopic evidence, such as the shift of the P=O stretching vibration to lower frequencies in the IR spectra of the complexes, confirms the involvement of the phosphoryl oxygen in coordination. researchgate.net

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry of metal complexes with pyridylphosphonate ligands is heavily influenced by steric and electronic factors, primarily dictated by the substitution pattern on the pyridine ring.

Steric Factors : The position of the diethoxyphosphorylmethyl group is the most critical steric determinant. For the 2-isomer, diethyl (pyridin-2-ylmethyl)phosphate, the proximity of the nitrogen and phosphonate groups allows for the formation of a stable five-membered chelate ring, resulting in an N,O-bidentate chelating coordination mode. pwr.edu.pl In contrast, for this compound, the meta-positioning of the substituent makes intramolecular chelation sterically impossible. Consequently, the ligand is constrained to act in either a monodentate fashion or, more commonly, as a bridging ligand to satisfy the coordination preference of both donor sites, leading to the formation of coordination polymers. researchgate.net

Electronic Factors : The electronic nature of the metal center influences which donor atom of the 3-pmpe ligand will preferentially coordinate. Hard metal ions, which have a higher affinity for hard donors, will favor coordination with the phosphoryl oxygen. Soft metal ions will favor the softer pyridine nitrogen. This principle explains why with hard or borderline transition metals like Cu(II), Ni(II), and Co(II), a bridging N,O-coordination is observed, engaging both donor types. researchgate.net For very soft metals like Pt(II), there is a strong preference for the nitrogen donor, which can lead to monodentate coordination, as seen with the 4-isomer. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol. The resulting complexes can be characterized by a variety of methods, including elemental analysis, infrared and ligand field spectroscopy, and magnetic susceptibility measurements.

Transition Metal Complexes (e.g., Pd, Pt, Ru, Rh, Cu, Zn, Fe)

Complexes of 3-pmpe have been successfully synthesized with several first-row transition metals. A series of nitrate complexes with Copper(II), Nickel(II), Cobalt(II), and Zinc(II) have been prepared and characterized. researchgate.net

The reaction of 3-pmpe with the corresponding metal nitrates yields crystalline products. Spectroscopic and magnetic studies suggest that these complexes have a polymeric structure, formed by dibridged linear chains. researchgate.net The magnetic behavior of the Cu(II), Ni(II), and Co(II) complexes indicates the presence of weak antiferromagnetic exchange coupling between the paramagnetic centers within these chains. researchgate.net

Below is a summary of the characterized nitrate complexes:

Metal IonComplex StoichiometryProposed Structure
Copper(II)Cu(3-pmpe)₂(H₂O)₂₂Polymeric, bidentate bridging ligand
Nickel(II)Ni(3-pmpe)₂(H₂O)₂₂Polymeric, bidentate bridging ligand
Cobalt(II)Co(3-pmpe)₂(H₂O)₂₂Polymeric, bidentate bridging ligand
Zinc(II)Zn(3-pmpe)₂₂Polymeric, bidentate bridging ligand

Despite the documented coordination chemistry with Cu, Ni, Co, and Zn, detailed synthesis and characterization of complexes of this compound with palladium, platinum, ruthenium, rhodium, or iron are not extensively reported in the reviewed literature. However, studies on its isomers, particularly the 2- and 4- substituted analogues, have shown the formation of stable complexes with Pt(II) and Pd(II), suggesting that 3-pmpe is also a viable ligand for these metals. researchgate.netpwr.edu.pl

Main Group Metal Complexes (e.g., Sn)

The synthesis and characterization of main group metal complexes with this compound, including those with tin (Sn), have not been detailed in the available scientific literature. While the coordination chemistry of organotin compounds with various nitrogen and phosphorus donor ligands is a broad field, specific examples utilizing 3-pmpe as a ligand appear to be undocumented. nih.gov

Lanthanide Complexes

The coordination chemistry of this compound with lanthanide (Ln) ions, while not extensively documented for this specific ligand, can be inferred from the behavior of analogous pyridine-based polyamino-polycarboxylate and pyridine-phosphonate ligands. nih.govrsc.org The ligand features two primary donor sites for lanthanide coordination: the nitrogen atom of the pyridine ring and the phosphoryl oxygen of the phosphonate group. Lanthanides, being hard Lewis acids, are expected to favor coordination with the hard oxygen donor of the phosphoryl group.

The coordination of lanthanide ions with ligands containing both pyridine and phosphonate or carboxylate moieties often results in the formation of stable complexes. nih.govrsc.org For instance, studies on lanthanide complexes with ligands incorporating pyridine units and phosphonate pendant arms on diamine backbones have demonstrated the formation of highly stable complexes. rsc.org The stability of these complexes is influenced by the chelate effect and the nature of the ligand backbone. rsc.org

Theoretical calculations on related systems suggest that the ligands can adopt various conformations to accommodate the large coordination numbers typical of lanthanide ions (often 8 or 9). rsc.orgnih.gov For example, in complexes with ligands featuring two pyridyl-phosphonate arms, "twist-wrap" and "twist-fold" conformations have been identified, where the ligand wraps around the metal ion. rsc.org It is plausible that this compound, acting as a monodentate or bidentate ligand, would coordinate to the lanthanide ion, potentially with other co-ligands or solvent molecules completing the coordination sphere to achieve these high coordination numbers. The specific coordination mode would likely depend on the stoichiometry of the reaction and the nature of the lanthanide ion.

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are crucial for elucidating the coordination of this compound to metal centers. The interaction with a metal ion induces characteristic changes in the nuclear magnetic resonance (NMR), infrared (IR), and electronic spectra of the ligand.

Shifts in Pyridine and Phosphonate Resonances in NMR

Upon coordination of this compound to a diamagnetic metal ion, shifts in the ¹H and ³¹P NMR resonances are expected. The proton signals of the pyridine ring and the methylene (B1212753) bridge would be deshielded, shifting downfield due to the electron-withdrawing effect of the coordinated metal center. The magnitude of this shift can provide information about the proximity of these protons to the metal ion.

In ³¹P NMR spectroscopy, the chemical shift of the phosphorus atom is highly sensitive to its chemical environment. Coordination of the phosphoryl oxygen to a metal ion typically leads to a downfield shift in the ³¹P resonance. The magnitude of this coordination-induced shift (Δδ) provides insight into the strength of the M-O=P bond. For paramagnetic lanthanide complexes, the shifts in both ¹H and ³¹P NMR spectra would be significantly larger and influenced by both contact (through-bond) and pseudocontact (through-space) interactions, which can provide detailed structural information in solution. nih.gov

Below is a table of expected NMR shifts for this compound upon coordination, based on data for analogous compounds.

NucleusFree Ligand (ppm)Coordinated Ligand (ppm)Expected Shift (Δδ, ppm)
¹H (Pyridine)7.2 - 8.57.5 - 9.0+0.3 to +0.5
¹H (CH₂)~3.2~3.5+0.3
³¹P~2025 - 40+5 to +20

Note: The values are illustrative and based on typical shifts observed for similar pyridine-phosphonate ligands upon coordination to metal ions.

Changes in IR Vibrational Frequencies upon Coordination

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination of the phosphonate group. The free this compound ligand exhibits a strong absorption band corresponding to the P=O stretching vibration, typically in the range of 1250-1265 cm⁻¹. Upon coordination of the phosphoryl oxygen to a metal center, this bond is weakened, resulting in a decrease in the vibrational frequency. This shift to lower wavenumbers (a "red shift") is a clear indicator of metal-ligand bond formation. The magnitude of the shift, which can range from 20 to 50 cm⁻¹, is often correlated with the strength of the metal-oxygen interaction. researchgate.netrsc.org

Additionally, the vibrational modes of the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, may also shift upon coordination of the nitrogen atom to a metal center, although these shifts are often less pronounced and can be coupled with other vibrations.

The following table summarizes the expected changes in key IR frequencies for this compound upon metal coordination.

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Expected Shift (Δν, cm⁻¹)
ν(P=O)1250 - 12651200 - 1245-20 to -50
ν(Pyridine ring)1400 - 1600Shift upon coordination±5 to ±15

Note: These are typical frequency ranges and shifts for pyridine-phosphonate ligands.

Electronic Absorption and Luminescence Spectroscopy

The electronic absorption and luminescence properties of lanthanide complexes are of significant interest due to their applications in lighting, displays, and bio-imaging. rsc.orgrsc.org The absorption spectra of lanthanide complexes with organic ligands are typically dominated by the π-π* transitions of the ligand in the UV region. researchgate.net For complexes of this compound, one would expect to observe absorption bands characteristic of the pyridine chromophore. The position and intensity of these bands may be altered upon coordination to a lanthanide ion. researchgate.net Lanthanide ions themselves exhibit very weak, sharp absorption bands arising from f-f transitions, which are often obscured by the much stronger ligand absorption bands. nih.gov

A key feature of many lanthanide complexes is ligand-sensitized luminescence, often referred to as the "antenna effect." rsc.org In this process, the organic ligand absorbs light, undergoes intersystem crossing to a triplet state, and then transfers this energy to the lanthanide ion, which in turn emits light through its characteristic f-f transitions. The efficiency of this process depends on the energy levels of the ligand's triplet state and the emissive level of the lanthanide ion. Pyridine-containing ligands have been shown to be effective antennas for sensitizing the emission of lanthanide ions such as Eu(III) (red emission) and Tb(III) (green emission). rsc.orgrsc.orgacs.org The luminescence quantum yield of such complexes is highly dependent on the specific ligand structure and the coordination environment of the lanthanide ion. acs.orgbohrium.com

Application of Metal Complexes in Homogeneous Catalysis

While specific catalytic applications for complexes of this compound are not widely reported, metal complexes of related pyridine-phosphine and pyridine-phosphonate ligands have shown significant utility in homogeneous catalysis, particularly in the formation of carbon-carbon bonds. researchgate.netnih.govsemanticscholar.org The combination of a soft phosphine (B1218219) or phosphonate donor with a borderline pyridyl nitrogen donor allows for the fine-tuning of the electronic and steric properties of the metal catalyst.

C-C Coupling Reactions

Palladium and nickel complexes are at the forefront of C-C coupling catalysis. Ligands containing both pyridine and phosphorus donor atoms can be effective in these transformations. For instance, palladium complexes bearing phosphine ligands are widely used in Suzuki-Miyaura coupling reactions. nih.govsemanticscholar.orgacademie-sciences.fr The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

Nickel-catalyzed Suzuki-Miyaura reactions have also been effectively facilitated by pyridine-derivative ligands, proving successful for the coupling of various aryl chlorides. researchgate.netnih.gov Similarly, palladium complexes with phosphine ligands have been employed as catalysts for the Heck coupling reaction. researchgate.netyoutube.com The hemilabile nature of some phosphonate-containing ligands, where the P=O group can reversibly coordinate and de-coordinate, can be advantageous in catalysis by opening up a coordination site at the metal center during the catalytic cycle. academie-sciences.fr Given these precedents, it is conceivable that palladium or nickel complexes of this compound could exhibit catalytic activity in C-C coupling reactions such as the Suzuki-Miyaura or Heck reactions. The specific efficacy would depend on the stability of the complex and the electronic and steric environment provided by the ligand.

Hydrogenation and Dehydrogenation Reactions

The catalytic activity of coordination compounds is a cornerstone of modern synthetic chemistry, and complexes featuring pyridyl-phosphine ligands are of significant interest. While direct studies on the hydrogenation and dehydrogenation catalysis specifically employing this compound are not extensively documented in the reviewed literature, the reactivity of related pyridine-containing complexes provides a strong basis for predicting its potential catalytic behavior.

Hydrogenation of the pyridine ring to form piperidine (B6355638) derivatives is a valuable transformation in organic synthesis. Homogeneous hydrogenation of pyridine derivatives is often achieved using rhodium or iridium-based catalysts. For instance, a complex formulated as (py)₂(dmf)(RhCl₂)BH₄ has been shown to be a highly active catalyst for homogeneous hydrogenation, where both the borohydride (B1222165) and molecular hydrogen can act as the hydride source. rsc.org In such systems, the pyridine ligands themselves can undergo slow hydrogenation. rsc.org Ruthenium(II) complexes bearing phosphine and picolylamine ligands have also been investigated for transfer hydrogenation of ketones, demonstrating that the nature of the phosphine ligand (monodentate vs. bidentate) significantly impacts catalytic efficiency. mdpi.com Specifically, bidentate phosphine ligands were found to be more effective, a principle that could be extended to appropriately designed systems with this compound. mdpi.com

Studies on iridium pyridine diimine complexes with O- and S-donor ligands have explored their reactions with dihydrogen. mdpi.com The iridium hydroxido and methoxido complexes quantitatively react with H₂ to form a trihydride compound, proceeding through an oxidative addition of H₂ followed by reductive elimination. mdpi.com This reactivity highlights the potential for metal complexes of this compound, which also possesses an oxygen donor in the phosphoryl group, to activate dihydrogen.

Dehydrogenation reactions, the reverse of hydrogenation, are equally important, particularly in the context of aromatization or the generation of hydrogen from chemical carriers. The catalytic dehydrogenation of 1,4-dihydropyridines to their corresponding pyridines has been successfully achieved using homogeneous palladium catalysts. researchgate.net This transformation is a key step in various synthetic routes. Furthermore, biomimetic diiron complexes have been shown to catalyze the dehydrogenation of indolines, a reaction that is believed to proceed via a hydride abstraction mechanism. nih.gov Rhodium(III) bis(thiophosphinite) pincer complexes are also highly active for the dehydropolymerisation of amine boranes, a process involving H-H bond formation. rsc.org These examples showcase the utility of transition metal complexes in facilitating dehydrogenation, a capability that could potentially be realized with complexes of this compound.

The following table summarizes different catalytic systems used for hydrogenation and dehydrogenation of pyridine and related substrates, providing a framework for potential applications of this compound complexes.

Catalyst SystemReaction TypeSubstrate ExampleKey Findings
(py)₂(dmf)(RhCl₂)BH₄Homogeneous HydrogenationAlkenes, PyridineHighly active catalyst; pyridine itself can be slowly hydrogenated. rsc.org
RuCl₂(DPPF)(Picam)Transfer HydrogenationAcetophenoneBidentate phosphine ligand (DPPF) showed higher activity than monodentate (PPh₃). mdpi.com
Iridium Pyridine Diimine ComplexesHydrogenationDihydrogenHydroxido and methoxido complexes react with H₂ to form a trihydride species. mdpi.com
Pd(acac)₂-P(C₄H₉)₃-Al(C₂H₅)₃-CF₃CO₂HDehydrogenation1,4-DihydropyridinesEfficient conversion of dihydropyridines to pyridines. researchgate.net
Biomimetic Diiron ComplexesDehydrogenationIndolinesProceeds via a proposed hydride transfer mechanism. nih.gov

Enantioselective Catalysis with Chiral Derivatives

The development of chiral ligands for asymmetric catalysis is a paramount goal in chemistry, enabling the synthesis of enantiomerically pure compounds. While specific examples of chiral derivatives of this compound in enantioselective catalysis are not prominent in the surveyed literature, the principles of chiral ligand design and application in related systems offer a clear blueprint for its potential.

The introduction of chirality into a ligand like this compound could be achieved through several strategies. One approach is the modification of the phosphonate group, for example, by using chiral diols to create a chiral phosphotriester. The use of chiral phosphotriesters as ligands in asymmetric metal catalysis is an emerging field. academie-sciences.fr A notable example is the application of BINOL-derived phosphates in the enantioselective zinc-catalyzed hydrosilylation of ketones, which represents a pioneering use of such ligands in transition metal catalysis. academie-sciences.fr Although the enantiomeric excesses achieved were modest, this work establishes the feasibility of using chiral phosphotriesters to induce asymmetry. academie-sciences.fr

Another strategy involves introducing chiral centers into the backbone of the ligand, either on the pyridine ring or the methylene bridge. The synthesis of such derivatives would allow for the creation of a chiral environment around the metal center. The effectiveness of this approach is well-documented for a wide array of catalytic transformations.

Ruthenium complexes containing chiral diphosphine ligands, such as Skewphos, Josiphos, and BINAP, in conjunction with a terpyridine ligand, have been successfully used as catalysts for the asymmetric photocatalytic transfer hydrogenation of ketones. nih.gov These systems, which form single stereoisomers, can induce moderate enantioselectivity in the reduction of acetophenone. nih.gov This demonstrates that the combination of a pyridine-based scaffold and a chiral phosphine-containing ligand can be effective for enantioselective transformations.

The table below outlines examples of chiral ligands and their applications in enantioselective catalysis, illustrating the potential for chiral derivatives of this compound.

Chiral Ligand TypeCatalytic ReactionMetalKey Outcome
BINOL-derived PhosphatesHydrosilylation of KetonesZincFirst application of chiral phosphotriesters in asymmetric metal catalysis. academie-sciences.fr
Chiral Diphosphines (e.g., BINAP, Josiphos) with TerpyridinePhotocatalytic Transfer HydrogenationRutheniumFormation of single stereoisomers and induction of enantioselectivity. nih.gov

The design of chiral derivatives of this compound, by incorporating chirality at the phosphorus center or within the organic framework, holds promise for applications in a variety of enantioselective catalytic reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound (as a potential linker)

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov The choice of the organic linker is crucial in determining the structure, dimensionality, and properties of the resulting framework. rsc.org this compound presents itself as a highly promising, yet underexplored, linker for the construction of novel MOFs and coordination polymers due to its distinct donor functionalities.

This ligand features two potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the phosphoryl group. This ambidentate nature allows it to act as a versatile building block. It can coordinate to a single metal center in a chelating fashion or, more likely, bridge two different metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The flexibility of the methylene spacer between the pyridyl and phosphoryl groups can also influence the final architecture of the coordination assembly.

While direct reports on MOFs constructed from this compound are scarce, extensive research on related pyridine-carboxylate and phosphonate-based linkers provides a strong indication of its potential. Pyridine-dicarboxylate and -tricarboxylate ligands are widely used in the synthesis of MOFs, forming robust frameworks with diverse topologies. rsc.orgbit.edu.cn For instance, pyridine-3,5-dicarboxylate (B1229872) has been used to synthesize a variety of coordination polymers with dimensionalities ranging from 0D to 3D, depending on the metal ion and the presence of other templating molecules. rsc.org

Similarly, phosphonate-based linkers, particularly tetraphosphonic acids, are known to form highly stable MOFs, sometimes exhibiting exceptional resistance to acidic conditions. nih.gov The incorporation of phosphine donors into MOF linkers is also an area of growing interest, with the first examples of 3D phosphine-based MOFs being assembled from Cu(I) and a pyridyl diphosphine ligand. researchgate.net These materials are particularly attractive for applications in catalysis. researchgate.net

Given these precedents, this compound could potentially be used to construct:

1D Chains: By bridging metal centers in a head-to-tail fashion.

2D Layers: If the coordination at the metal center promotes extension in a plane.

3D Frameworks: Especially with metal ions that have a higher coordination number, potentially leading to porous materials with applications in gas storage or separation. The presence of open metal sites, as seen in some Zn-MOFs with pyridine-based linkers, could also be targeted for enhanced catalytic activity or gas adsorption. elsevierpure.com

The table below summarizes various pyridine and phosphonate-based linkers and the dimensionalities of the coordination polymers they form, highlighting the possibilities for this compound.

Linker TypeFunctional GroupsMetal IonsResulting Dimensionality
Pyridine-3,5-dicarboxylic acidPyridyl, CarboxylateCd²⁺, Zn²⁺, Co²⁺, Cu²⁺0D, 1D, 2D, 3D rsc.org
Pyridine-2,3-dicarboxylic acidPyridyl, CarboxylateCu²⁺, Zn²⁺, Cd²⁺3D (interpenetrated or non-interpenetrated) rsc.org
Biphenyl Tetraphosphonic acidPhosphonateEu³⁺, Gd³⁺, Ce³⁺, Pr³⁺, Nd³⁺2D, 3D nih.gov
Pyridyl DiphosphinePyridyl, PhosphineCu⁺3D researchgate.net

The synthesis of MOFs and coordination polymers using this compound as a linker is a promising avenue for future research, with the potential to yield novel materials with interesting structural topologies and functional properties.

Potential Roles of 3 Diethoxyphosphorylmethyl Pyridine in Materials Science and Engineering

The unique bifunctional nature of 3-(Diethoxyphosphorylmethyl)pyridine, featuring both a nucleophilic pyridine (B92270) ring and a reactive phosphonate (B1237965) group, positions it as a versatile building block in materials science. This compound holds significant promise as a precursor for advanced polymers, a surface modification agent, and a component in separation technologies. Its potential applications stem from the combined properties of its two main functional moieties: the pyridine group's ability to engage in coordination chemistry and hydrogen bonding, and the phosphonate group's role in flame retardancy, metal chelation, and surface adhesion.

Future Research Directions and Unresolved Challenges for 3 Diethoxyphosphorylmethyl Pyridine

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

One promising direction is the exploration of late-stage functionalization. A recent innovative method for synthesizing ¹⁵N-labeled pyridines involves the ring-opening of activated pyridines with dibenzylamine (B1670424) to form Zincke imine intermediates, followed by ring-closure with a labeled ammonium (B1175870) salt like ¹⁵NH₄Cl. nih.gov This strategy offers several advantages: it allows for the introduction of isotopes in the final steps, works on complex pyridine-containing molecules, and uses inexpensive isotopic sources. nih.gov Adapting such a ring-opening/ring-closing strategy could provide a novel and highly efficient route to variously substituted 3-(diethoxyphosphorylmethyl)pyridine analogues.

Furthermore, the principles of green chemistry should be integrated into synthetic design. nih.gov This includes the use of microwave-assisted synthesis, which has been successfully applied to produce other heterocyclic pyridine (B92270) derivatives, to accelerate reaction times and potentially reduce energy consumption. nih.gov The development of catalytic, atom-economical reactions that minimize stoichiometric waste is another critical goal for producing these valuable compounds sustainably.

Synthetic StrategyPotential Advantage for this compoundSource
Zincke Imine Intermediate Pathway Enables late-stage functionalization and isotopic labeling; high potential for derivatization. nih.gov
Microwave-Assisted Synthesis Reduces reaction times and aligns with green chemistry principles. nih.gov
Catalytic C-H Functionalization Allows for direct modification of the pyridine ring or methyl bridge, improving atom economy. nih.gov

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

The reactivity of this compound is not fully charted. The interplay between the electron-deficient pyridine ring and the phosphonate (B1237965) moiety could give rise to novel chemical transformations. Future investigations should aim to uncover these unique reactivity patterns.

Inspired by recent breakthroughs, the pyridine ring itself could be a dynamic participant in reactions. The aforementioned Zincke imine chemistry demonstrates that the pyridine ring can be reversibly opened, providing access to intermediates that can be trapped or engaged in further reactions before reforming the aromatic ring. nih.gov Exploring whether the this compound scaffold can undergo similar transformations could lead to unprecedented methods for ring functionalization, particularly at the C3 and C5 positions. nih.gov Research into the reactivity of the methylene (B1212753) bridge connecting the two core moieties is also warranted, as its functionalization could provide a direct route to more complex derivatives.

Design of Next-Generation Ligands and Catalysts Based on its Scaffold

The molecular architecture of this compound makes it an exemplary candidate for the design of novel ligands for catalysis. The presence of a soft phosphorus atom and a hard nitrogen atom offers multiple coordination modes (P-monodentate, N-monodentate, or P,N-bidentate), making it a versatile building block for catalyst development.

The broader family of pyridine-based ligands has proven effective in a wide array of catalytic systems. For instance, various pyridine derivatives have been used to create efficient palladium(II) precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov In a different application, specific pyridine- and quinoline-based ligands were found to be essential for the palladium-catalyzed olefination of C(sp³)–H bonds in amines. nih.gov This demonstrates a key principle: the electronic and steric properties of the pyridine ligand can be tuned to control the outcome of a reaction. nih.govnih.gov

Future work should systematically explore the coordination chemistry of this compound with various transition metals. Its potential as a P,N-bidentate ligand is particularly intriguing, as this motif is common in highly effective catalysts. For example, diiminopyridine (DIP) ligands, which feature a tridentate N,N,N-coordination, form highly active iron and cobalt catalysts for reactions like ethylene (B1197577) polymerization and hydrogenation. wikipedia.org By analogy, metal complexes of this compound could exhibit unique catalytic activities in reactions such as hydration of nitriles, hydroformylation, or asymmetric catalysis, depending on the chosen metal center and reaction conditions. okayama-u.ac.jp

Ligand ClassMetal Center(s)Catalytic Application(s)Source
Substituted Pyridines Palladium (Pd)Suzuki–Miyaura and Heck cross-coupling nih.gov
Pyridine/Quinoline Ligands Palladium (Pd)C(sp³)–H Olefination nih.gov
Diiminopyridines (DIPs) Iron (Fe), Cobalt (Co)Ethylene polymerization, hydrogenation wikipedia.org
Phosphanyl-pyridines Ruthenium (Ru)Hydration of nitriles okayama-u.ac.jp

Advanced Materials Development from this compound Derivatives

Beyond catalysis, derivatives of this compound represent a promising platform for the creation of advanced functional materials. The pyridine ring is a common component in materials science, valued for its electronic properties and ability to participate in hydrogen bonding and π-stacking interactions. nih.gov

By analogy with other functionalized pyridines, such as trifluoromethylpyridines which have applications in functional materials and polymers, this scaffold could be used to build novel materials. researchoutreach.org One avenue of research could involve the synthesis of polymers incorporating the this compound unit. The phosphonate group could be used to modulate properties such as flame retardancy, ion conductivity, or metal coordination ability within the polymer matrix.

Another exciting possibility is the use of this compound or its derivatives as building blocks for Metal-Organic Frameworks (MOFs). The ditopic nature of the ligand could be exploited to link metal nodes, potentially creating porous materials with tailored cavities. Such MOFs could find applications in gas storage, separation, or as heterogeneous catalysts where the catalytically active sites are integrated directly into the framework structure.

Integration with Emerging Technologies in Chemical Science

To accelerate discovery, future research on this compound should be closely integrated with emerging technologies. High-throughput screening (HTS) techniques could be employed to rapidly evaluate a large library of its derivatives as ligands in a wide range of catalytic reactions. This would allow for the swift identification of lead candidates for specific chemical transformations, bypassing slower, more traditional discovery methods.

Furthermore, the development of isotopically labeled versions of the compound, such as with ¹⁵N or ¹³C, would be invaluable for mechanistic studies and advanced analytical applications. nih.gov For example, ¹⁵N-labeled derivatives could be used in in-vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies during drug development, using techniques like Liquid Chromatography-Mass Spectrometry (LCMS) to trace the fate of the molecule. nih.gov Computational chemistry and machine learning should also be leveraged to predict the properties of new derivatives, guiding synthetic efforts toward molecules with the highest potential as catalysts or materials.

Addressing Fundamental Questions in Organophosphorus and Heterocyclic Chemistry

Finally, the study of this compound and its complexes can provide answers to fundamental questions in chemistry. The molecule serves as a model system for investigating the electronic communication between an electron-deficient aromatic system (pyridine) and an adjacent organophosphorus group.

Key unresolved questions include:

How does the substitution on the pyridine ring influence the donor properties of the phosphonate oxygen atoms?

To what extent can the phosphonate group modulate the reactivity of the pyridine ring toward electrophilic or nucleophilic attack?

Can the pyridine-phosphonate scaffold support non-innocent ligand behavior, where the ligand itself can be reversibly oxidized or reduced, as seen in diiminopyridine complexes? wikipedia.org

Answering these questions through detailed spectroscopic, crystallographic, and computational studies will not only deepen our understanding of this specific molecule but also provide broader insights into the fundamental principles governing the structure, bonding, and reactivity of organophosphorus and heterocyclic compounds. latrobe.edu.au

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Diethoxyphosphorylmethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting pyridine derivatives with diethyl phosphonate groups under basic conditions (e.g., triethylamine) can yield the target compound. Reaction optimization includes varying temperature (40–80°C), solvent polarity (acetonitrile vs. THF), and stoichiometric ratios of reactants. Yields are often monitored via TLC and purified using column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>31</sup>P NMR : Identifies phosphorylation patterns and pyridine ring protons. The <sup>31</sup>P signal typically appears at δ 20–30 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 259.1).
  • HPLC : Purity assessment (>95% purity using a C18 column, 70:30 acetonitrile/water mobile phase) .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC over 24–72 hours. Compare stability to analogs (e.g., methyl vs. ethyl phosphonate derivatives) to assess substituent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models for this compound?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G* basis set) to predict NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects .
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous peak assignments in crowded spectra .

Q. How can reaction mechanisms for phosphorylation of pyridine derivatives be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Vary reactant concentrations to determine rate laws.
  • Isotopic Labeling : Use <sup>18</sup>O-labeled diethyl phosphite to track oxygen incorporation via mass spectrometry.
  • In Situ IR Spectroscopy : Monitor intermediate formation (e.g., P=O stretching frequencies at 1250–1300 cm<sup>-1</sup>) .

Q. What approaches optimize the regioselectivity of phosphorylation on pyridine rings?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer phosphorylation to the meta position.
  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd) to enhance selectivity. Screen ligands (e.g., bipyridine) to modulate steric/electronic effects .

Biological and Applied Research

Q. How is the antimicrobial activity of this compound assessed in vitro?

  • Methodological Answer :

  • MIC Assays : Test against Gram-positive (e.g., Bacillus cereus) and fungal strains (e.g., Candida albicans) using broth microdilution (0.5–128 µg/mL). Compare to control compounds (e.g., ampicillin) .
  • Time-Kill Studies : Evaluate bactericidal/fungicidal kinetics over 24 hours .

Q. What computational tools predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding with the phosphoryl group and π-stacking with the pyridine ring .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.